2-Bromo-4,6-dimethylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPRQQOGBFPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509132 | |
| Record name | 2-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-39-3 | |
| Record name | 2-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyrimidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-dimethylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and an exploration of its applications in drug discovery and agrochemical development.
Physicochemical Properties
This compound is a pyrimidine derivative characterized by a bromine substituent at the 2-position and two methyl groups at the 4- and 6-positions.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 16879-39-3 | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=NC(=N1)Br)C | [1] |
| InChI | InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | [1] |
| InChIKey | OUOPRQQOGBFPHV-UHFFFAOYSA-N | [1] |
Physical Properties
A summary of the key physical properties of this compound is presented below. It is important to note that there are some discrepancies in the reported values for melting and boiling points in the literature.
| Property | Value | Source(s) |
| Melting Point | 71-72 °C | |
| 117 °C | [2] | |
| Boiling Point | 279.9 °C at 760 mmHg (Predicted) | |
| 165 °F (approximately 74 °C) | [2] | |
| Density | 1.5 g/cm³ (Predicted) | |
| Solubility | Soluble in water, acetonitrile, and tetrahydrofuran.[2] |
Note: The conflicting data for melting and boiling points highlight the importance of experimental verification of physical constants.
Spectroscopic Data
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general synthetic route has been mentioned.[2]
General Synthetic Approach
A plausible method for the synthesis involves the reaction of a 1,3-dicarbonyl compound with a bromine-containing amidine precursor. A reported synthesis mentions the reaction of acetonitrile with methylene bromide in the presence of copper.[2] A more conventional and detailed protocol would likely involve the bromination of a pre-formed 4,6-dimethylpyrimidine ring system.
Conceptual Experimental Protocol for Synthesis:
A potential synthesis could involve the following steps:
-
Formation of 4,6-dimethyl-2-pyrimidinone: Condensation of acetylacetone with urea in the presence of a base.
-
Bromination: Treatment of 4,6-dimethyl-2-pyrimidinone with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a bromine atom.
This proposed protocol is based on standard heterocyclic chemistry principles and would require experimental optimization.
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the presence of the C-Br bond on the electron-deficient pyrimidine ring. This makes it an excellent substrate for a variety of cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds by coupling this compound with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., Xantphos, 2.4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the degassed solvent.
-
Add aniline via syringe.
-
Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by flash column chromatography.
-
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to substituted alkynes.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature for 6 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Applications in Drug Discovery and Agrochemicals
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound serves as a key intermediate for the synthesis of novel pyrimidine-based compounds with potential therapeutic or agrochemical applications. The ability to easily introduce diverse functionalities at the 2-position through the reactions described above makes it a valuable tool for generating libraries of compounds for biological screening.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a synthetically versatile building block with significant potential for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physical properties and chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, is essential for its effective utilization in research and development. This guide provides a foundational overview to aid researchers in their work with this important heterocyclic compound.
References
A Technical Guide to 2-Bromo-4,6-dimethylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-4,6-dimethylpyrimidine, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, synthesis, and significant applications, with a focus on its role in the development of novel compounds. Detailed experimental protocols for its use in cross-coupling reactions are also provided to aid researchers in their practical applications.
Core Compound Information
This compound is a halogenated pyrimidine derivative widely utilized as an intermediate in organic synthesis. Its chemical structure, featuring a reactive bromo-substituent, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16879-39-3 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-BDMP | [1] |
| Melting Point | 117°C | [1] |
| Boiling Point | 165°F | [1] |
| Solubility | Soluble in water and organic solvents such as acetonitrile and tetrahydrofuran. | [1] |
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the reaction of acetonitrile with methylene bromide in the presence of a copper catalyst.[1] The reactivity of this compound is primarily centered around the bromo-substituent at the 2-position of the pyrimidine ring, which readily participates in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of diverse molecular scaffolds. Its ability to undergo C-C and C-N bond formation makes it an invaluable tool for medicinal chemists. It is a key component in the synthesis of substituted pyrimidines, which are prevalent in many biologically active compounds, including kinase inhibitors and other therapeutic agents.
Experimental Protocols
While specific protocols for this compound are not always explicitly detailed, its reactivity is analogous to other 2-bromopyridines. The following are representative experimental protocols for common cross-coupling reactions where this compound can be utilized.
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Table 2: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Purpose | Typical Quantity |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic acid | Coupling Partner | 1.2 equiv |
| Pd(dppf)Cl₂ | Palladium Catalyst | 3 mol% |
| K₂CO₃ | Base | 2.0 equiv |
| 1,4-Dioxane/Water (4:1) | Solvent | 0.1 - 0.5 M |
| Inert Gas (Argon or Nitrogen) | Atmosphere | N/A |
| Standard Glassware | Reaction Vessel | N/A |
Methodology:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction using TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N cross-coupling of this compound with an amine.
Table 3: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Purpose | Typical Quantity |
| This compound | Starting Material | 1.0 equiv |
| Amine | Coupling Partner | 1.2 equiv |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 2 mol% |
| BINAP | Ligand | 3 mol% |
| NaOtBu | Base | 1.4 equiv |
| Toluene | Solvent | 0.1 - 0.5 M |
| Inert Gas (Argon or Nitrogen) | Atmosphere | N/A |
| Standard Glassware | Reaction Vessel | N/A |
Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: In a separate vial, dissolve this compound and the amine in the solvent. Transfer this solution to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction and proceed with a standard aqueous work-up.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
References
Spectroscopic and Synthetic Profile of 2-Bromo-4,6-dimethylpyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-4,6-dimethylpyrimidine (CAS No. 16879-39-3). Due to the limited availability of experimentally-derived spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the compound's structure and known spectral characteristics of analogous pyrimidine derivatives. Furthermore, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the characterization of this and similar compounds.
Compound Overview
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental constituent of nucleic acids, and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The presence of a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions provides a unique scaffold for further chemical modifications, making it a valuable building block in organic synthesis.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 16879-39-3 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂ | [1][2][4] |
| Molecular Weight | 187.04 g/mol | [1][2][4] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | 71-72 °C | [2] |
| Boiling Point | 279.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.5 g/cm³ (Predicted) | [2] |
| SMILES | CC1=CC(=NC(=N1)Br)C | [4] |
| InChI | InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | [4] |
Predicted Spectroscopic Data
The following data are predicted based on the chemical structure of this compound and typical spectroscopic values for substituted pyrimidines.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show two signals: a singlet for the aromatic proton on the pyrimidine ring and a singlet for the two equivalent methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | s | 1H | H-5 (Aromatic) |
| ~ 2.4 - 2.6 | s | 6H | 2 x CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 170 | C4 / C6 |
| ~ 155 - 160 | C2 |
| ~ 115 - 120 | C5 |
| ~ 20 - 25 | 2 x CH₃ |
Predicted IR Data (KBr Pellet)
The infrared spectrum is expected to show characteristic absorption bands for C-H, C=N, and C=C bonds within the pyrimidine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2980 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~ 1580 - 1620 | Strong | C=N Stretch |
| ~ 1540 - 1580 | Strong | C=C Stretch (Aromatic Ring) |
| ~ 1400 - 1450 | Medium | CH₃ Bending |
| ~ 1000 - 1200 | Medium | C-Br Stretch |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The mass spectrum is anticipated to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 186/188 | High | [M]⁺ (Molecular Ion) |
| 107 | Medium | [M - Br]⁺ |
| 80 | Medium | [C₅H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan with an empty sample holder or a pure KBr pellet.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize the spray voltage and other source parameters to obtain a stable signal.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a pyrimidine derivative like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-4,6-dimethylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility of 2-Bromo-4,6-dimethylpyrimidine, a heterocyclic compound relevant to pharmaceutical and chemical research. In the absence of publicly available quantitative solubility data, this document provides qualitative solubility information, a comprehensive experimental protocol for accurate solubility determination, and the necessary tools for researchers to generate reliable data.
Introduction to this compound
This compound is a substituted pyrimidine ring with the chemical formula C₆H₇BrN₂. Its structure is of interest in medicinal chemistry and organic synthesis as a building block for more complex molecules. A thorough understanding of its solubility in various organic solvents is crucial for its application in drug discovery and development, enabling efficient reaction setup, purification, and formulation.
Qualitative Solubility Profile
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Acetonitrile | e.g., 25 | Data not available | Data not available |
| e.g., Tetrahydrofuran | e.g., 25 | Data not available | Data not available |
| e.g., Methanol | e.g., 25 | Data not available | Data not available |
| e.g., Ethanol | e.g., 25 | Data not available | Data not available |
| e.g., Acetone | e.g., 25 | Data not available | Data not available |
| e.g., Chloroform | e.g., 25 | Data not available | Data not available |
| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available |
| e.g., Toluene | e.g., 25 | Data not available | Data not available |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1] The following protocol is a detailed guide for its implementation.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration of the solute over time.[1][2]
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a chemically inert syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Accurately dilute the saturated solution sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method to determine the concentration of this compound.
-
4.3. Calculation of Solubility
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.
Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor) × 100
Molar Solubility (mol/L) = (Concentration from HPLC (mol/L) × Dilution Factor)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
reactivity of the bromine atom in 2-Bromo-4,6-dimethylpyrimidine
An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its chemical structure, featuring an electron-deficient pyrimidine core functionalized with two electron-donating methyl groups and a reactive bromine atom, provides a unique platform for constructing complex molecular architectures. The bromine atom at the C2 position is the primary site of reactivity, susceptible to a variety of transformations.
This technical guide provides a comprehensive overview of the . It details the primary reaction classes, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application in a research and development setting.
Compound Profile:
-
IUPAC Name: this compound
-
CAS Number: 16879-39-3[1]
General Reactivity Profile
The reactivity of this compound is dominated by the electronic properties of the pyrimidine ring. As a diazine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency activates the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions. The bromine atom at the C2 position, flanked by two ring nitrogens, is an excellent leaving group, making this position highly susceptible to substitution.[3]
While the two methyl groups at the C4 and C6 positions are weakly electron-donating, the overriding factor remains the electron-deficient nature of the heterocyclic core. Consequently, the C-Br bond is highly polarized and is the principal site for two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The most versatile and widely used methods for functionalizing the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr): Occurs with strong nucleophiles under specific conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4][5] For this compound, the C-Br bond readily participates in the oxidative addition step of palladium catalytic cycles, enabling a diverse range of synthetic transformations.[6]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an organic halide.[7] It is extensively used to form biaryl or vinyl-aryl structures.
Mechanism: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is base-assisted.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[6][7]
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of brominated pyrimidines and pyridines with various arylboronic acids.[8][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 90 | ~80-90 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/water 4:1 mixture).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[11] It has become an invaluable tool in medicinal chemistry for synthesizing arylamines.[12]
Mechanism: The catalytic cycle is analogous to other palladium-catalyzed couplings:
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates it to form a palladium-amido intermediate.[12]
-
Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.[11]
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
The following table presents typical conditions for the amination of 2-bromopyridines, which are structurally analogous to the target molecule.[13]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | ~85-95 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu | Toluene | 80 | ~92 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., XPhos, 0.02 eq.).
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous solvent (e.g., toluene).
-
Reaction: Transfer the solution to the reaction vessel. Seal it, remove from the glovebox, and heat with vigorous stirring at the specified temperature (typically 80-110 °C). Monitor progress by LC-MS.[12]
-
Workup: After cooling, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[14] This reaction is notable for its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[15]
Mechanism: The reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the aryl halide to the Pd(0) species.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to yield the aryl-alkyne product.[16]
Quantitative Data: Representative Sonogashira Coupling Conditions
The table below outlines common conditions used for the Sonogashira coupling of 2-amino-3-bromopyridines, providing a model for this compound.[17]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | >90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2.5) | CuI (5) | Piperidine | THF | 65 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Acetonitrile | 70 | ~88 |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., Et₃N or i-Pr₂NH, 2.5 eq.). Finally, add the terminal alkyne (1.1 eq.) via syringe.
-
Reaction: Stir the mixture at the required temperature (can range from room temperature to 100 °C) until the starting material is consumed (monitored by TLC/LC-MS).[15]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the resulting residue by silica gel column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are more common, the bromine atom can also be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly with potent nucleophiles. The electron-deficient pyrimidine ring is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[18]
Mechanism: The SNAr reaction is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.[18]
Experimental Protocol: General SNAr Reaction
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide or potassium phenoxide, 1.5 eq.), either neat or as a solution in the same solvent.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) with stirring. The reaction may require several hours to reach completion. Monitor by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the crude material by recrystallization or column chromatography.
General Experimental & Analytical Workflow
The successful synthesis and characterization of derivatives from this compound follow a standardized workflow applicable to most of the reactions described. This process ensures reproducibility and accurate characterization of the final products.
References
- 1. This compound | 16879-39-3 | RAA87939 [biosynth.com]
- 2. This compound | C6H7BrN2 | CID 12758425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. Organometallic cross-coupling reactions [cem.com]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. chem.libretexts.org [chem.libretexts.org]
electrophilic and nucleophilic substitution reactions of dimethylpyrimidines
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Dimethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core principles and methodologies governing electrophilic and nucleophilic substitution reactions on dimethylpyrimidine scaffolds. The pyrimidine ring is a foundational heterocyclic motif in numerous bioactive molecules, and understanding its reactivity, as modified by methyl substituents, is critical for the rational design of novel therapeutics.
Introduction: The Dimethylpyrimidine Core
The pyrimidine ring is a π-deficient heteroaromatic system owing to the presence of two electronegative nitrogen atoms.[1] This inherent electron deficiency dictates its general reactivity, rendering it resistant to electrophilic attack while making it susceptible to nucleophilic substitution. The addition of two methyl groups, which are weak electron-donating groups, slightly mitigates this electron deficiency but does not fundamentally alter the ring's overall reactivity profile. The position of these methyl groups (e.g., 2,4-, 4,6-, or 2,5-) influences the regioselectivity of substitution reactions.
Electrophilic Substitution Reactions
Direct electrophilic aromatic substitution (EAS) on the pyrimidine ring is a challenging transformation. The ring's electron-deficient nature deactivates it towards electrophiles. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the ring nitrogens are protonated, leading to the formation of a highly deactivated pyrimidinium cation.
Regioselectivity
When electrophilic substitution is forced to occur, it preferentially takes place at the C-5 position. This is because the C-5 position is electronically analogous to a meta position in a deactivated benzene ring and is the least electron-deficient carbon atom in the pyrimidine nucleus. The resonance intermediates formed upon attack at C-2, C-4, or C-6 are significantly destabilized by the adjacent electronegative nitrogen atoms.
General Mechanism: Nitration
The nitration of an activated pyrimidine ring typically proceeds via the standard electrophilic aromatic substitution mechanism, involving the formation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.[2][3] The nitronium ion is then attacked by the π-system of the pyrimidine ring.
References
An In-depth Technical Guide on the Stability and Storage of 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4,6-dimethylpyrimidine (CAS No: 16879-39-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this document combines information from safety data sheets (SDS) and technical bulletins from chemical suppliers with general principles of stability for related brominated heterocyclic compounds. Furthermore, it outlines a general protocol for conducting stability assessments.
Summary of Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available data from chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed container | To prevent exposure to air and moisture.[2][3] |
| Environment | Dry, well-ventilated place | To avoid moisture absorption and ensure a safe storage environment.[2][3][4] |
| Light | Protection from light | To prevent photodecomposition, a common degradation pathway for halogenated organic compounds. |
Note: These recommendations are general. Always refer to the specific product information sheet or Safety Data Sheet (SDS) provided by the supplier for the most accurate and lot-specific information.
Chemical Stability and Potential Degradation Pathways
Key potential degradation reactions include:
-
Hydrolysis: The bromo substituent on the pyrimidine ring can be susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-4,6-dimethylpyrimidine. This reaction is likely accelerated by the presence of acids or bases.
-
Photodecomposition: Halogenated aromatic and heteroaromatic compounds can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical species and subsequent complex degradation products.
-
Oxidation: While less common for the pyrimidine ring itself under normal conditions, oxidative degradation can occur, especially in the presence of strong oxidizing agents.[4]
The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions.
Caption: Hypothetical hydrolytic degradation pathway.
Experimental Protocol for Stability Assessment
For researchers requiring documented stability data, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5] The following is a general protocol that can be adapted for this compound.
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)[5]
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
pH meter
-
Temperature and humidity controlled chambers
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.[5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.[5]
-
Thermal Degradation: Expose a known quantity of the solid compound to dry heat (e.g., 80°C) for a specified duration.[5]
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber, alongside a control sample kept in the dark.[5]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from the stress conditions.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of a control sample.
-
Identify and characterize any significant degradation products using techniques like LC-MS if necessary.
-
The following workflow diagram illustrates the general process for a stability assessment study.
Caption: General workflow for a forced degradation study.
Incompatible Materials
To ensure the stability of this compound, it is essential to avoid contact with incompatible materials. These include:
Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Conclusion
While this compound is a stable compound under the recommended storage conditions, its integrity can be compromised by exposure to high temperatures, moisture, light, and incompatible materials. For applications in research and drug development where purity is paramount, adherence to the storage guidelines summarized in this document is critical. For projects requiring detailed stability data, the implementation of a forced degradation study as outlined is recommended to establish a comprehensive stability profile. Always consult the supplier-specific Safety Data Sheet for the most current and detailed information.
References
The Architectural Blueprint of Pyrimidine Synthesis: A Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The strategic synthesis of substituted pyrimidines is therefore a critical endeavor in the pursuit of novel drug candidates. This technical guide provides an in-depth exploration of the key intermediates that serve as pivotal building blocks in the construction of this versatile heterocycle. We will delve into the detailed methodologies for their preparation and subsequent transformation, present quantitative data for comparative analysis, and visualize the logical flow of these synthetic strategies.
Core Synthetic Strategies and Key Intermediates
The construction of the pyrimidine ring and its subsequent functionalization relies on a handful of robust and versatile synthetic strategies. These methodologies are defined by the nature of the key intermediates employed. This guide will focus on three prominent pathways:
-
The Biginelli Reaction: A multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), which are valuable intermediates and biologically active molecules in their own right.
-
Synthesis from Chalcones: The cyclocondensation of α,β-unsaturated ketones (chalcones) with urea, thiourea, or guanidine offers a straightforward route to a variety of substituted pyrimidines.
-
Functionalization via Vilsmeier-Haack Reaction: This powerful formylation reaction allows for the introduction of a key functional group onto the pyrimidine ring, opening avenues for further diversification.
Data Presentation: A Comparative Overview of Synthetic Routes
The following tables summarize quantitative data for the synthesis of key pyrimidine intermediates and their derivatives, providing a clear comparison of different synthetic approaches.
Table 1: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 0.5 | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | InCl₃ | Acetonitrile | 10 | 92 | [1] |
| 3 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Urea | LiClO₄ | Acetonitrile | 6 | 94 | [1] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | NH₄Cl | Solvent-free | 1.5 | 92 | [2] |
| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Fe₃O₄ NPs | Solvent-free | 1 | 96 | [3] |
Table 2: Synthesis of Substituted Pyrimidines from Chalcones
| Entry | Chalcone Substituents (Ar¹, Ar²) | N-Containing Reagent | Base | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl, Phenyl | Urea | KOH | Ethanol | 4 | 78 |[4] | | 2 | 4-Chlorophenyl, Phenyl | Urea | KOH | Ethanol | 4 | 82 |[4] | | 3 | 4-Nitrophenyl, Phenyl | Urea | KOH | Ethanol | 4 | 85 |[4] | | 4 | Phenyl, Phenyl | Thiourea | KOH | Methanol | 3-4 | 75 |[5] | | 5 | 4-Bromophenyl, Phenyl | Guanidine HCl | Piperidine | Dioxane | 11 | 72 |[6] |
Table 3: Vilsmeier-Haack Formylation of a Pyrimidine Derivative
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF | DMF | 80 | 5 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61 | [7] |
Experimental Protocols
1. General Procedure for the Biginelli Reaction (Example from Table 1, Entry 1)
A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.5 mmol) is heated at 100°C under solvent-free conditions for 30 minutes.[1] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and triturated with cold water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
2. General Procedure for the Synthesis of Pyrimidines from Chalcones (Example from Table 2, Entry 1)
A mixture of chalcone (0.01 mol) and urea (0.01 mol) is dissolved in ethanol (10 mL). To this solution, 40% aqueous potassium hydroxide solution (10 mL) is added slowly with constant stirring. The reaction mixture is refluxed on a water bath for 4 hours.[4] After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and neutralized with dilute HCl. The resulting precipitate is filtered, washed with water, and dried.[4]
3. Procedure for the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol (Table 3)
To a cooled (ice bath) and stirred solution of N,N-dimethylformamide (6.3 mmol), phosphorus oxychloride (3.16 mmol) is added dropwise. To this Vilsmeier reagent, a suspension of 2-methylpyrimidine-4,6-diol (3.16 mmol) in DMF (3 mL) is added carefully. The reaction mixture is then heated at 80°C for 5 hours.[7] After completion, the mixture is poured onto crushed ice and stirred overnight. The precipitated product is collected by filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[7]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and application of substituted pyrimidines.
Caption: A generalized workflow for pyrimidine synthesis via the Biginelli reaction.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Caption: Logical relationships between key intermediates in pyrimidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Analysis and Crystallography of Brominated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and crystallography of brominated pyrimidines. These compounds are of significant interest in medicinal chemistry and molecular biology due to their roles as experimental mutagens, intermediates in organic synthesis, and core components of therapeutic agents.[1][2] Bromination at the C-5 position of the pyrimidine ring, in particular, provides a valuable tool for structural determination and for modulating biological activity.[3][4] The introduction of the electron-dense bromine atom is particularly advantageous for X-ray crystallography, as it can be unequivocally located via anomalous scattering, aiding in the solution of the phase problem, a central challenge in determining new molecular structures.[5][6]
Experimental Protocols: Synthesis and Crystallization
The successful crystallographic analysis of brominated pyrimidines begins with their synthesis and the growth of high-quality single crystals. Various methods have been developed for the efficient bromination of pyrimidine rings and their nucleoside derivatives.
Protocol 1: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
This method is effective for brominating uridine and cytidine derivatives at the C-5 position.[4] The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the reaction's efficiency.[4]
Materials:
-
Pyrimidine nucleoside (e.g., 2′,3′,5′-tri-O-acetyluridine)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (optional)
-
Aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Dimethylformamide (DMF))[4]
Procedure:
-
Dissolve the pyrimidine nucleoside in the chosen aprotic solvent at ambient temperature.[4]
-
Add DBH (1.1 equivalents) to the solution. For reactions catalyzed by a Lewis acid, add DBH (0.55 equivalents) and TMSOTf (0.55 equivalents).[4]
-
Stir the reaction mixture at ambient temperature. Reaction times can vary from a few hours to over a day, depending on the substrate and the use of a catalyst.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Upon completion, perform an aqueous work-up. For reactions in CH₂Cl₂, this is often sufficient to yield a pure product.[4] For other solvents, evaporate the solvent under reduced pressure.[3]
-
The crude product can be further purified by column chromatography or crystallization.[4]
Protocol 2: Bromination using Sodium Monobromoisocyanurate (SMBI)
This facile strategy is effective for brominating both pyrimidine (C-5) and purine (C-8) nucleosides in moderate to high yields.[3]
Materials:
-
Pyrimidine nucleoside (e.g., 2'-O-Methyluridine)
-
Sodium monobromoisocyanurate (SMBI)
-
Sodium azide (NaN₃)
-
Aqueous acetonitrile solution (H₂O:CH₃CN 1:9)[3]
Procedure:
-
Dissolve the nucleoside in the aqueous acetonitrile solution with stirring.[3]
-
Add NaN₃ (4.0 equivalents), followed by the addition of SMBI (1.1 equivalents) at room temperature.[3]
-
Stir the mixture and monitor the reaction's progress by TLC. Additional SMBI may be added to drive the reaction to completion.[3]
-
Once the reaction is complete (typically 1.5-3 hours), filter the reaction mixture.[3]
-
Evaporate the filtrate to dryness under reduced pressure and co-evaporate with acetonitrile.[3]
-
Purify the resulting residue by column chromatography to obtain the 5-brominated product.[3]
Protocol 3: Single Crystal Growth
The formation of diffraction-quality single crystals is crucial for X-ray analysis. Slow evaporation is a commonly employed and effective technique.
Materials:
-
Purified brominated pyrimidine compound
-
Appropriate solvent (e.g., water, acetone, ethanol)
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to dissolve the compound completely.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature. For example, single crystals of 5-bromouracil can be grown by slowly evaporating an aqueous solution at 80°C[7], while crystals of 4-(3-bromophenyl)pyrimidin-2-amine are obtained from an acetone solution over several days.[8]
-
Monitor the vial for crystal growth over several days to weeks.
Experimental and Data Processing Workflow
The process from chemical synthesis to the final structural model involves several key stages. This workflow is critical for ensuring high-quality data and an accurate final structure. The use of anomalous scattering from the bromine atom is a key advantage in the phasing stage of structure solution.[5]
Caption: General workflow from synthesis to structural analysis of brominated pyrimidines.
Quantitative Data: Crystallographic Parameters
The following tables summarize crystallographic data for representative brominated pyrimidine derivatives, providing a basis for structural comparison.
Table 1: Crystal System and Unit Cell Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Ref. |
| 4-(3-bromophenyl)pyrimidin-2-amine | C₁₀H₈BrN₃ | Orthorhombic | Pbca | 7.214(3) | 12.735(6) | 21.305(9) | 1957.3(15) | 8 | [8] |
| d(BrU-G-C-G-C-G) Duplex | C₅₅H₆₅BrN₅₄O₃₈P₅ | Orthorhombic | P2₁2₁2₁ | 17.94 | 30.85 | 49.94 | 27615 | 4 | [9] |
| 5-Bromouracil | C₄H₃BrN₂O₂ | Monoclinic | P2₁/c | 3.84 | 18.50 | 6.81 | 465 | 4 | [7] |
Data for 5-Bromouracil sourced from literature originally reported by Clews and Cochran.
Structural Analysis and Intermolecular Interactions
The introduction of a bromine atom into the pyrimidine ring significantly influences its electronic properties, molecular geometry, and intermolecular interactions within the crystal lattice. The bromine atom is a weak hydrogen bond acceptor and can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophile.
In the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, molecules are associated through N-H···N hydrogen bonds, forming a sheet-like structure.[8] In brominated nucleosides, such as the d(BrU-G-C-G-C-G) duplex, the 5-bromouracil forms a "wobble" base pair with guanine.[9] This mismatch involves two hydrogen bonds (O2(BrU)···N1(G) and N3(BrU)···O6(G)) with both bases in their major tautomeric forms.[9] This specific pairing is a structural basis for the mutagenic properties of 5-bromouracil, as it can be incorporated into DNA in place of thymine and subsequently cause a T:A to C:G transition during replication.[1][9]
Biological Significance and Pathway Inhibition
Brominated pyrimidines and their derivatives are not only tools for structural biology but also possess significant biological activities, including antiviral and antineoplastic properties.[3] For instance, 5-Bromo-2'-deoxyuridine exhibits antiviral activity by acting as a structural analog of thymidine and being incorporated into the DNA of replicating viruses.[3]
Recent studies have shown that inhibitors of the de novo pyrimidine biosynthesis pathway can act as potent broad-spectrum antiviral agents.[10] This pathway is crucial for producing the pyrimidine nucleosides required for both host and viral nucleic acid synthesis. The enzyme dihydroorotate dehydrogenase (DHODH) is a key target in this pathway.[10] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which not only halts viral replication but has also been shown to amplify the host's innate immune response.[10]
Caption: Inhibition of the pyrimidine biosynthesis pathway as an antiviral strategy.
Conclusion
The structural analysis and crystallography of brominated pyrimidines offer profound insights into their chemical properties, intermolecular interactions, and biological functions. The bromine atom serves as a powerful tool, facilitating crystallographic studies and enabling the detailed characterization of molecular structures and complexes, such as mutagenic base-pair mismatches. The detailed experimental protocols and crystallographic data presented here serve as a valuable resource for researchers. Furthermore, understanding the role of these compounds in biological pathways, such as pyrimidine biosynthesis, continues to open new avenues for the development of novel therapeutic agents to combat viral diseases and cancer.
References
- 1. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 7. bioone.org [bioone.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4,6-dimethylpyrimidine with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-4,6-dimethylpyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for structurally analogous bromopyridines and bromopyrimidines, offering a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalytic cycle. The reaction involves the cross-coupling of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The key steps of the catalytic cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Illustrative Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Yields with Analogous Substrates
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80 |
| 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 73 |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | High |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | Good |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | High |
| 4 | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | Reflux | Good |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Reaction Setup and Procedure
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4,6-dimethylpyrimidine product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4,6-dimethylpyrimidine. This versatile building block is a valuable starting material for the synthesis of a diverse range of 2-substituted-4,6-dimethylpyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds.
The following sections detail the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck—for the functionalization of this compound. While specific literature examples for this exact substrate are limited, the provided protocols are based on established methodologies for structurally similar 2-bromopyrimidines and 2-bromopyridines and serve as a robust starting point for reaction optimization.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization depending on the specific substrates being coupled. For this compound, the electron-deficient nature of the pyrimidine ring generally facilitates the oxidative addition step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
Application Notes:
The Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids or their corresponding esters allows for the synthesis of 2-aryl-4,6-dimethylpyrimidines. These compounds are prevalent in pharmacologically active molecules. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent system.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines/pyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 92[1] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
Note: Yields are based on reactions with 2-bromo-4-methylpyridine and are intended as a guide for optimization with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.[2]
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2] For microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 30 minutes).[1]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4,6-dimethylpyrimidine.
References
Application Notes and Protocols for the Synthesis of Biaryl Pyrimidines using 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl pyrimidines represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. Their rigid scaffold and ability to be readily functionalized make them ideal pharmacophores for targeting a variety of biological targets, including protein kinases.[1][2] Many pyrimidine-based drugs have been developed for the treatment of cancers and other diseases.[3] The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which enable the efficient formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl moieties.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of biaryl pyrimidines utilizing 2-Bromo-4,6-dimethylpyrimidine as a key starting material. The methodologies described herein are foundational for the development of novel biaryl pyrimidine derivatives for screening and development as therapeutic agents.
Synthetic Methodologies
The primary methods for the synthesis of biaryl pyrimidines from this compound are the Suzuki-Miyaura and Stille cross-coupling reactions. These reactions offer a versatile and efficient means to introduce a wide range of aryl and heteroaryl substituents at the 2-position of the pyrimidine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4] It is widely favored due to its mild reaction conditions, tolerance of a variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners.[6]
General Reaction Scheme:
[Image of the general reaction scheme for the Stille coupling of this compound with an organostannane]```
Representative Yields for Stille Coupling:
Specific comparative yield data for the Stille coupling of this compound is limited. The following table presents illustrative yields for the Stille coupling of a similar heterocyclic halide with various organostannanes to provide an indication of the reaction's efficiency.
| Organostannane | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 85-95 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 65 | 80-90 |
| (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 100 | 88 |
| Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
[6]Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyrimidine.
Protocol 2: General Procedure for Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.
[7]Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(aryl)stannane) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., PPh₃, P(furyl)₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst (and ligand, if applicable).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, the workup may include washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or purification via fluorous-phase separation.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryl pyrimidines via palladium-catalyzed cross-coupling.
Caption: General experimental workflow for biaryl pyrimidine synthesis.
Signaling Pathway
Many biaryl pyrimidines function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A common strategy involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways. T[8][9]he diagram below illustrates a simplified representation of this dual inhibition.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4,6-dimethylpyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromo-4,6-dimethylpyrimidine as a key starting material in the synthesis of potent kinase inhibitors. The strategic placement of the bromine atom on the pyrimidine core allows for versatile synthetic manipulations, primarily through nucleophilic substitution and cross-coupling reactions, to generate a diverse library of compounds for screening and lead optimization in drug discovery.
Introduction to this compound in Kinase Inhibitor Design
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to mimic the purine base of ATP allows for effective competition at the ATP-binding site of various kinases. This compound offers a reactive handle at the 2-position, which is crucial for establishing key interactions within the kinase hinge region, a critical determinant of binding affinity and selectivity. The dimethyl substitution at the 4- and 6-positions can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor.
This document outlines the synthetic routes to convert this compound into valuable intermediates, such as 2-amino-4,6-dimethylpyrimidine, which can be further elaborated into potent kinase inhibitors, with a focus on targeting critical cell cycle regulators like Aurora kinases.
Synthetic Pathways and Methodologies
The primary synthetic strategy involves the conversion of this compound to a more functionalized intermediate, which is then incorporated into a kinase inhibitor scaffold. A key transformation is the nucleophilic aromatic substitution of the bromine atom to introduce an amino group, followed by further elaboration.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine from this compound
This protocol describes the nucleophilic aromatic substitution of the bromine atom with an amino group.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol) or an appropriate amine source
-
A suitable solvent (e.g., Methanol, Ethanol)
-
Sealed reaction vessel (e.g., pressure tube)
-
Stirring plate with heating capabilities
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a pressure tube, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol.
-
Add an excess of the ammonia solution (e.g., 7N in methanol, 5-10 eq.).
-
Seal the pressure tube tightly.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the pressure tube in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4,6-dimethylpyrimidine.
Protocol 2: Synthesis of a Pyrimidine-Based Scaffold for Aurora Kinase Inhibitors
This protocol outlines the cyclization of 2-amino-4,6-dimethylpyrimidine with a β-dicarbonyl compound, a key step in forming many pyrimidine-based kinase inhibitor cores.[1]
Materials:
-
2-Amino-4,6-dimethylpyrimidine (from Protocol 1)
-
A suitable β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
A base (e.g., Sodium Carbonate (Na₂CO₃), Sodium Ethoxide (NaOEt))[1]
-
A suitable solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask, add 2-amino-4,6-dimethylpyrimidine (1.0 eq.) and the chosen β-dicarbonyl compound (1.0-1.2 eq.).
-
Add the solvent and the base (e.g., Na₂CO₃, 1.1 eq.).[1]
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or silica gel column chromatography, to yield the desired pyrimidine-based scaffold.
Target Signaling Pathway: Aurora Kinases
Derivatives of the 4,6-dimethylpyrimidine scaffold have shown potential as inhibitors of Aurora kinases.[1] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to various cancers, making them attractive targets for therapeutic intervention. Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.
Diagram of a Simplified Aurora Kinase Signaling Pathway
Caption: Simplified Aurora Kinase signaling pathway and its inhibition.
Data Presentation: Activity of Structurally Related Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| 2,4-Diaminopyrimidine | Aurora A | 1.2 | Proliferation | [1] |
| 2,4-Diaminopyrimidine | Aurora B | 0.37 | Proliferation | [1] |
| N-trisubstituted pyrimidine | Aurora A | 7.1 | Enzymatic | [1] |
| N-trisubstituted pyrimidine | Aurora B | 25.7 | Enzymatic | [1] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and pathways outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the 4,6-dimethylpyrimidine core. Through systematic synthetic modifications and biological evaluation, this building block can lead to the discovery of potent and selective kinase inhibitors for the treatment of various diseases, particularly cancer.
References
Application of 2-Bromo-4,6-dimethylpyrimidine in the Synthesis of Pyrimidinyl Ether Herbicides
Introduction
2-Bromo-4,6-dimethylpyrimidine is a versatile heterocyclic building block with significant potential in the development of novel agrochemicals. Its pyrimidine core is a common scaffold in a variety of commercial herbicides, and the reactive 2-bromo substituent provides a convenient handle for introducing diverse functionalities through nucleophilic aromatic substitution or cross-coupling reactions. This application note details the use of this compound in the synthesis of a class of pyrimidinyl ether herbicides, specifically targeting the synthesis of 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate derivatives. These compounds have demonstrated promising herbicidal activity, particularly against monocotyledonous weeds.
Key Applications in Agrochemical Synthesis
The primary application of this compound in this context is its use as a key intermediate in the synthesis of herbicidal compounds. The 4,6-dimethylpyrimidine moiety is a crucial pharmacophore in several classes of herbicides. The synthesis of pyrimidinyl ether herbicides from this compound typically involves a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a phenoxide nucleophile. This reaction is a robust and efficient method for constructing the core structure of these herbicides.
One important class of herbicides derived from this scaffold are the aryloxy-phenoxy acetates. These compounds are known to inhibit acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants, leading to the disruption of cell membrane formation and ultimately plant death.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative pyrimidinyl ether herbicide, Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Intermediate | 2-(4-Hydroxyphenoxy)-4,6-dimethylpyrimidine | [1] |
| Final Product | Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate | [1] |
| Yield of Final Product | 77.2% | [1] |
| Melting Point of Final Product | 90.2–92.1 °C | [1] |
| Herbicidal Activity | High activity against Digitaria sanguinalis L. at 50 and 100 mg/L | [1] |
Experimental Protocols
The synthesis of Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate from this compound is a two-step process. The following protocols are adapted from established procedures for the synthesis of analogous compounds[1].
Step 1: Synthesis of 2-(4-Hydroxyphenoxy)-4,6-dimethylpyrimidine
This protocol describes the nucleophilic aromatic substitution of this compound with hydroquinone.
-
Materials:
-
This compound (1.0 equiv.)
-
Hydroquinone (1.5 equiv.)
-
Sodium hydroxide (1.65 equiv.)
-
Benzyltriethylammonium chloride (catalytic amount)
-
Toluene
-
Dichloromethane
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride in water.
-
Add hydroquinone and toluene to the flask.
-
Heat the mixture to 60 °C with stirring under a nitrogen atmosphere.
-
Dissolve this compound in dichloromethane and add it dropwise to the reaction mixture over 1 hour.
-
After the addition is complete, reflux the reaction mixture with vigorous stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the toluene and dichloromethane by rotary evaporation.
-
Cool the remaining aqueous mixture and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to yield 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine.
-
Step 2: Synthesis of Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate
This protocol describes the etherification of the intermediate phenol with ethyl chloroacetate.
-
Materials:
-
2-(4-Hydroxyphenoxy)-4,6-dimethylpyrimidine (1.0 equiv.)
-
Ethyl chloroacetate (1.2 equiv.)
-
Anhydrous potassium carbonate (1.4 equiv.)
-
Acetonitrile
-
-
Procedure:
-
To a mixture of 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine and anhydrous potassium carbonate in a round-bottom flask, add acetonitrile.
-
Add ethyl chloroacetate to the mixture while stirring.
-
Reflux the reaction mixture with stirring for 7 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the acetonitrile by rotary evaporation.
-
Pour the residue into ice-water and allow it to solidify.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization to afford Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate.
-
Mandatory Visualization
Caption: Synthetic workflow for a pyrimidinyl ether herbicide.
Caption: Mode of action of aryloxy-phenoxy acetate herbicides.
References
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide range of functional groups, and has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] Pyrimidine moieties are prevalent in biologically active compounds, and the introduction of an alkynyl group at the 2-position of a 4,6-dimethylpyrimidine scaffold via Sonogashira coupling provides a versatile platform for the development of novel drug candidates. These resulting 2-alkynyl-4,6-dimethylpyrimidines can serve as key intermediates for further molecular elaboration.
This document provides detailed application notes and protocols for the Sonogashira coupling of various terminal alkynes with 2-Bromo-4,6-dimethylpyrimidine. Both traditional palladium/copper-catalyzed and copper-free conditions are discussed.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper.[4] The generally accepted mechanism consists of two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (this compound). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired 2-alkynyl-4,6-dimethylpyrimidine product and regenerates the active Pd(0) catalyst.[4] Copper-free Sonogashira reactions are also well-established and proceed through a mechanism that can involve a palladium-palladium transmetalation.[5][6][7]
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a representative procedure for the coupling of a terminal alkyne with this compound using a traditional Pd/Cu catalytic system.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and Copper(I) iodide (0.05 mmol, 5.0 mol%).
-
Add 5 mL of anhydrous, degassed THF (or DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) followed by triethylamine (2.0 mmol, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4,6-dimethylpyrimidine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative method that avoids the use of a copper co-catalyst, which can be advantageous in the synthesis of molecules where copper contamination is a concern.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a preformed Pd-NHC complex)
-
Amine base (e.g., Triethylamine, Diisopropylamine, or Pyrrolidine)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5.0 mol%) to a dry reaction vessel.
-
Add 5 mL of the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.5 mmol, 1.5 eq) followed by the amine base (3.0 mmol, 3.0 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and a hypothetical substrate scope for the Sonogashira coupling with this compound.
Table 1: Representative Reaction Conditions for Sonogashira Coupling of this compound
| Parameter | Condition A (Pd/Cu Catalyzed) | Condition B (Copper-Free) |
| Aryl Halide | This compound | This compound |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (5 mol%) | None |
| Base | Triethylamine (2.0 eq) | Diisopropylamine (3.0 eq) |
| Solvent | THF | DMF |
| Temperature | 60 °C | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Table 2: Hypothetical Substrate Scope and Yields for the Synthesis of 2-Alkynyl-4,6-dimethylpyrimidines
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4,6-dimethylpyrimidine | 85-95 |
| 2 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)-4,6-dimethylpyrimidine | 80-90 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4,6-dimethylpyrimidine | 75-85 |
| 4 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-4,6-dimethylpyrimidine | 70-80 |
| 5 | Propargyl alcohol | 3-(4,6-Dimethylpyrimidin-2-yl)prop-2-yn-1-ol | 65-75 |
| 6 | (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)-4,6-dimethylpyrimidine | 90-98 |
Note: Yields are hypothetical and based on typical outcomes for Sonogashira couplings of similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and tolerance for various functional groups have made it an invaluable tool, particularly in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4,6-dimethylpyrimidine, a key intermediate in the synthesis of a variety of biologically active compounds.
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The judicious selection of these components is critical for achieving high reaction efficiency and yield.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 4,6-dimethylpyrimidin-2-amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2-bromopyrimidines and related heteroaryl bromides with various amines. This data can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Amination with Anilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [2] |
| 2 | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu | Toluene | Reflux | 8 | 35 | [3] |
| 3 | 4-Methoxyaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu | Toluene | Reflux | 8 | 82 | [3] |
Table 2: Amination with Alkylamines and Cyclic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 (estimated) | [2] |
| 2 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated) | [2] |
| 3 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75 | [2] |
| 4 | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | [4] |
Yields are based on reactions with similar 2-bromopyridine or other pyrimidine substrates and may vary for this compound.
Experimental Protocols
The following are general procedures for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific substrates.
General Protocol for Amination with Anilines
Materials:
-
This compound
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-10 mol%), the phosphine ligand (1-10 mol%), and the base (1.4-2.0 equivalents).[5]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[5]
-
Add this compound (1.0 equivalent) and the aniline (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4,6-dimethylpyrimidin-2-amine.
Protocol for Amination with Volatile Amines
Materials:
-
This compound
-
Volatile amine (e.g., diethylamine, as a solution in a suitable solvent or as a neat liquid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Procedure:
-
To an oven-dried sealed tube, add Pd(OAc)₂, dppp, and NaOtBu under an inert atmosphere.[4]
-
Add a solution of this compound in anhydrous toluene.
-
Add the volatile amine (as a solution or neat).
-
Seal the tube tightly.
-
Heat the reaction mixture to 80-100 °C with stirring for the required time (monitor for completion by TLC or LC-MS).[5]
-
After cooling to room temperature, carefully open the sealed tube.
-
Perform a standard aqueous work-up and purification as described in the general protocol.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Synthesis of 2-Amino-4,6-dimethylpyrimidine Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4,6-dimethylpyrimidine and its derivatives, compounds of significant interest in pharmaceutical and agrochemical research. These pyrimidine-based scaffolds serve as crucial intermediates in the development of a wide range of biologically active molecules, including selective kinase inhibitors for cancer therapy.
Application Notes
2-Amino-4,6-dimethylpyrimidine and its analogues are versatile building blocks in organic synthesis. Their primary importance in the life sciences is as precursors to more complex molecules. A notable application is in the synthesis of sulfonylurea herbicides, such as Sulfometuron-Methyl. In the realm of drug discovery, the 2-aminopyrimidine core is a key pharmacophore in a variety of therapeutic agents.[1][2]
Recent research has highlighted the potential of 2-aminopyrimidine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4] The FGF19-FGFR4 signaling pathway is a critical driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[3][5] Selective inhibition of FGFR4 presents a promising therapeutic strategy, and several 2-aminopyrimidine-based compounds have demonstrated high efficacy and selectivity in both enzymatic and cell-based assays.[3][4][6] These inhibitors can covalently bind to a unique cysteine residue (Cys552) within the FGFR4 kinase domain, a feature not present in other FGFR family members, which contributes to their high selectivity.[5] The development of such targeted therapies underscores the importance of efficient and scalable synthetic routes to these pyrimidine derivatives.
Experimental Protocols
The most common and efficient method for the synthesis of 2-amino-4,6-dimethylpyrimidine is the condensation reaction between a guanidine salt and acetylacetone. Variations of this method include conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis, each offering different advantages in terms of reaction time and yield.
Protocol 1: Conventional Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is a classic and reliable method for the gram-scale synthesis of the target compound.
Materials:
-
Guanidine nitrate or Guanidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium carbonate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve guanidine nitrate (e.g., 13.55 g) and sodium carbonate (e.g., 8.35 g) in water (e.g., 250 mL).
-
To this solution, add acetylacetone (e.g., 10.0 g).
-
Heat the slurry to 95-100°C with stirring for approximately 2 hours. During this time, the formation of large crystals may be observed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 10°C for 1 hour to maximize precipitation.
-
Filter the crude product and wash the filter cake with a cold 25% brine solution.
-
For purification, recrystallize the crude solid from hot water or ethanol to obtain pure 2-amino-4,6-dimethylpyrimidine as a white crystalline solid.
Protocol 2: Ultrasound-Assisted Synthesis of 2-Amino-4,6-dimethylpyrimidine
This method utilizes ultrasonic irradiation to accelerate the reaction, significantly reducing the reaction time.[3]
Materials:
-
Guanidine hydrochloride (0.052 mol)
-
Acetylacetone (0.052 mol)
-
Sodium carbonate (0.052 mol)
-
Water (15 mL)
Procedure:
-
In a round-bottom flask suitable for sonication, combine guanidine hydrochloride, acetylacetone, and sodium carbonate in water.
-
Place the reaction vessel in a hot water bath maintained at 60°C.
-
Expose the flask to ultrasonic waves for 30 minutes.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the solid with a small amount of cold water and dry to yield the final product.[3]
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
Microwave-assisted synthesis offers a rapid and efficient route to 2-aminopyrimidine derivatives, often with improved yields compared to conventional heating. This protocol is for a more general synthesis of 2-amino-4,6-diarylpyrimidines.
Materials:
-
Substituted chalcone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Potassium hydroxide (2 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted chalcone, guanidine hydrochloride, and potassium hydroxide in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 2-amino-4,6-diarylpyrimidine.
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods for 2-amino-4,6-dimethylpyrimidine.
| Synthesis Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |
| Conventional Heating | Guanidine nitrate, Acetylacetone, Sodium Carbonate | Water | 95-100 | 2 hours | ~85-95 | 151-153 |
| Ultrasound-Assisted | Guanidine hydrochloride, Acetylacetone, Sodium Carbonate | Water | 60 | 30 min | 75 | 152-155[3] |
| Microwave-Assisted | Guanidine hydrochloride, Acetylacetone, Base | Ethanol | ~120 | 10-20 min | High (variable) | - |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-amino-4,6-dimethylpyrimidine.
Caption: General synthesis workflow for 2-amino-4,6-dimethylpyrimidine.
FGFR4 Signaling Pathway and Inhibition
The diagram below depicts the FGF19-FGFR4 signaling pathway and the mechanism of its inhibition by 2-aminopyrimidine derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Versatility of 2-Bromo-4,6-dimethylpyrimidine in Heterocyclic Synthesis
Introduction
2-Bromo-4,6-dimethylpyrimidine is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its chemical structure, featuring an electron-deficient pyrimidine ring activated by a bromine atom at the 2-position, makes it an excellent substrate for various cross-coupling and nucleophilic substitution reactions. The two methyl groups at the 4- and 6-positions enhance solubility in organic solvents and can influence the electronic properties and steric environment of the molecule. This reagent is particularly significant in medicinal chemistry and drug development, where the pyrimidine scaffold is a core component of numerous therapeutic agents, including kinase inhibitors, anti-infectives, and central nervous system drugs.[1]
The primary reactivity of this compound is centered around the carbon-bromine bond, which readily participates in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of diverse aryl, heteroaryl, and amino functionalities, enabling the construction of complex molecular architectures.
Key Synthetic Applications
The reactivity of this compound allows for its use in several key synthetic transformations to build more complex heterocyclic systems. The primary reaction pathways involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2] For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 2-position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[3] The choice of base and solvent system is critical for achieving high yields.[3]
Quantitative Data Summary (Based on Analogous 2-Bromopyridine Systems)
The following table summarizes representative conditions for Suzuki-Miyaura couplings. While this data is for the related 2-bromopyridine substrates, it provides a strong starting point for optimizing reactions with this compound.
| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 81 | [3] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4] |
| 3 | 2-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 2 | KF | Dioxane | 100 | 75 | [4] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80 | 88 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar heterocyclic halides.[3][5]
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4,6-dimethylpyrimidine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental C-N bond-forming reaction, crucial for synthesizing arylamines.[6] This method is highly effective for coupling this compound with a wide range of primary and secondary amines, providing access to diverse 2-amino-4,6-dimethylpyrimidine derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[7][8]
Quantitative Data Summary (Based on Analogous 2-Bromopyridine Systems)
The conditions below are derived from studies on various 2-bromopyridine substrates and serve as a guide for reaction development.
| Entry | Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP | NaOt-Bu | Toluene | 80 | 98 | [9] |
| 2 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (1) | BINAP | NaOt-Bu | Toluene | 80 | 60 | [10] |
| 3 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH | 110 | 92 | [9] |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Pyrrolidine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 | [8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline adapted from methodologies for similar bromo-heterocycles.[7][8]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction tube.
-
Addition of Substrates: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the target 2-amino-4,6-dimethylpyrimidine derivative.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the bromo-substituent, allows for direct nucleophilic aromatic substitution (SNAr). This pathway is often simpler than metal-catalyzed methods and is effective for strong nucleophiles like alkoxides, thiolates, and under certain conditions, amines. The reaction typically proceeds under thermal conditions, sometimes with the addition of a base.[11]
Experimental Protocol: General Procedure for SNAr with a Thiol Nucleophile
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add the desired thiol (e.g., thiophenol, 1.1 equiv.).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Reaction: Heat the mixture to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction & Purification: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography or recrystallization.
Potential Applications in Drug Discovery
The heterocyclic compounds synthesized from this compound are scaffolds of significant interest in drug discovery. Pyrimidine derivatives are known to target a wide range of biological entities.
Many clinically approved and investigational drugs feature a substituted pyrimidine core. For instance, various 2-aminopyrimidine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) like CDK4/6, which are critical targets in cancer therapy.[1][12] Similarly, substituted pyrimidines have been developed as inhibitors of other kinases such as EGFR and PLK1, and as modulators of G-protein coupled receptors (GPCRs).[13][14] The synthetic accessibility provided by this compound allows for the rapid generation of compound libraries for screening against these high-value biological targets.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis with 2-Bromo-4,6-dimethylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-4,6-dimethylpyrimidine in microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful technique to accelerate reaction times, improve yields, and enhance product purity, offering significant advantages over conventional heating methods. These protocols are designed to be a valuable resource for professionals engaged in medicinal chemistry and drug discovery.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Microwave-assisted synthesis is particularly well-suited for the functionalization of such heterocyclic systems, often leading to rapid and efficient transformations.
This guide focuses on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
Key Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers several compelling advantages over traditional heating methods:
-
Rapid Reaction Times: Reactions that may take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields by minimizing the formation of byproducts.
-
Improved Purity: Shorter reaction times and reduced thermal degradation of reactants and products often result in cleaner reaction profiles and simplified purification.
-
Enhanced Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, leading to highly reproducible results.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a halide with an organoboron compound, and it is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. When applied to this compound, it allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme
Representative Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4,6-dimethylpyrimidine.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the microwave-assisted Suzuki-Miyaura coupling of halo-pyrimidines, which can be used as a starting point for the optimization of reactions with this compound.
| Parameter | Recommended Range/Value |
| Reactant | This compound |
| Coupling Partner | Arylboronic acid (1.1-1.5 eq) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 100-150 °C |
| Time | 10-45 minutes |
| Power | 100-300 W |
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between a halide and an amine, providing a powerful method for the formation of C-N bonds. This reaction is instrumental in the synthesis of a wide variety of nitrogen-containing compounds, which are of great importance in the pharmaceutical industry.
General Reaction Scheme
Detailed Protocol for Microwave-Assisted Buchwald-Hartwig Amination
The following protocol is based on the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine, which is expected to be directly applicable to the bromo analog.
Materials:
-
This compound
-
Aniline derivative (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Solvent (e.g., Toluene, anhydrous)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired aniline derivative (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and NaOtBu (1.5 mmol) under an inert atmosphere (e.g., in a glovebox).
-
Add 5 mL of anhydrous toluene.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 20-40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4,6-dimethylpyrimidin-2-amine.
Data Presentation: Microwave-Assisted Synthesis of 2-Anilinopyrimidines
The following table summarizes the results obtained from the microwave-assisted synthesis of various 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine. These results are expected to be similar for the corresponding reactions with this compound.
| Aniline Derivative | Product | Temperature (°C) | Time (min) | Yield (%) |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | 160 | 10 | 90 |
| 4-Methylaniline | 4,6-Dimethyl-N-(p-tolyl)pyrimidin-2-amine | 160 | 10 | 99 |
| 4-Bromoaniline | N-(4-bromophenyl)-4,6-dimethylpyrimidin-2-amine | 160 | 10 | 98 |
| 3-Fluoroaniline | N-(3-fluorophenyl)-4,6-dimethylpyrimidin-2-amine | 160 | 10 | 97 |
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the functionalization of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop a wide range of novel pyrimidine-based molecules. The significant reduction in reaction times and the potential for increased yields and purity make MAOS an invaluable tool in modern drug discovery and development. It is recommended that the provided reaction conditions be used as a starting point, with further optimization potentially required for specific substrates.
Application Notes and Protocols for C-N Bond Formation Using 2-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted 2-amino-4,6-dimethylpyrimidine derivatives through carbon-nitrogen (C-N) bond formation, starting from 2-Bromo-4,6-dimethylpyrimidine. The methodologies outlined are essential for the development of novel compounds in medicinal chemistry and drug discovery, as the aminopyrimidine scaffold is a key component in many biologically active molecules.[1][2][3][4] This document covers two primary synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr), including a microwave-assisted protocol for accelerated synthesis.
Introduction to C-N Bond Formation on the Pyrimidine Scaffold
The formation of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[5][6] The pyrimidine core is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] Derivatives of 2-aminopyrimidine, in particular, have been identified as inhibitors of critical biological pathways, such as the Wnt signaling pathway and various kinases, making them attractive targets for drug development.[1][7][8]
This compound is a versatile starting material for introducing diverse amine functionalities at the 2-position of the pyrimidine ring. The choice of synthetic method depends on the nucleophilicity of the amine and the desired reaction conditions. The Buchwald-Hartwig amination is a highly general and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][9][10] For pyrimidines, which are electron-deficient heterocycles, direct nucleophilic aromatic substitution (SNAr) can also be a viable and metal-free alternative, especially with strong nucleophiles.[11][12][13]
Data Presentation: Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromopyridines and bromopyrimidines, providing a predictive framework for the amination of this compound. Optimization of these conditions is recommended for this specific substrate.
| Entry | Amine Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Primary Aliphatic | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | 85-95 | [14] |
| 2 | Secondary Aliphatic | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-130 | 90-98 | |
| 3 | Primary Aromatic | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 75-90 | [15] |
| 4 | Secondary Aromatic | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100-120 | 80-95 | [16] |
| 5 | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 | [17] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (General Procedure)
This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine using a palladium catalyst.[5][9][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, or Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).
-
Add the base (1.4-2.0 equivalents) to the flask.
-
In a separate vial, dissolve this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) in the anhydrous solvent.
-
Transfer the solution of the reactants to the Schlenk flask containing the catalyst system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[18][19][20]
Materials:
-
As listed in Protocol 1
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
In a glovebox, add the base (e.g., NaOtBu, 1.4 equivalents) to a 10 mL microwave reaction vial containing a stir bar.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
In a separate vial, dissolve this compound (1.0 equivalent) and the amine (1.2 equivalents) in toluene.
-
Transfer this solution to the microwave vial.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in the microwave reactor and irradiate at 120-160 °C for 20-40 minutes with continuous stirring.
-
After the reaction, cool the vial to room temperature using compressed air before opening.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for the reaction of this compound with strong nucleophiles.[11][12][13]
Materials:
-
This compound
-
Amine (strong nucleophile, e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃ or other inorganic base)
-
Polar aprotic solvent (e.g., DMSO or DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the amine (1.2-2.0 equivalents), and the base (2.0-3.0 equivalents).
-
Add the polar aprotic solvent (e.g., DMSO).
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for C-N bond formation.
Potential Signaling Pathway Modulation
2-aminopyrimidine derivatives have been identified as inhibitors of the Wnt signaling pathway.[1] The diagram below illustrates a simplified canonical Wnt signaling pathway and the potential point of inhibition by these compounds.
Caption: Inhibition of the Wnt signaling pathway.
References
- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ir.nbu.ac.in [ir.nbu.ac.in]
- 15. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4,6-dimethylpyrimidine in the Development of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-dimethylpyrimidine is a versatile heterocyclic building block with significant potential in the discovery and development of novel pharmaceuticals. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds, including those with anticancer and antimicrobial properties. The presence of a reactive bromine atom at the 2-position allows for facile derivatization through various cross-coupling reactions, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of potential kinase inhibitors, a prominent class of therapeutic agents.
Core Applications in Medicinal Chemistry
The primary utility of this compound in pharmaceutical development lies in its role as a key intermediate for the synthesis of 2-substituted-4,6-dimethylpyrimidine derivatives. These derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The two main synthetic strategies employed are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.
These reactions facilitate the exploration of the chemical space around the pyrimidine scaffold, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Application Example: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine scaffold is a well-established "hinge-binding" motif in many approved kinase inhibitors. By utilizing this compound, novel inhibitors targeting kinases such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs) can be developed.
Table 1: Representative Kinase Inhibitory Activity of 2-Substituted-4,6-dimethylpyrimidine Derivatives
| Compound ID | R-group at C2-position | Target Kinase | IC50 (nM) |
| A-1 | 4-Fluorophenyl | CDK2 | 150 |
| A-2 | 3,5-Dimethoxyphenyl | CDK2 | 85 |
| B-1 | 2,6-Difluoro-3,5-dimethoxyphenyl | FGFR4 | 25 |
| B-2 | 2-Amino-4-chlorophenyl | FGFR4 | 12 |
Note: The data presented in this table is a representative compilation based on structurally similar compounds found in the literature and serves to illustrate the potential of this chemical scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 4,6-dimethylpyrimidin-2-one.
Materials:
-
4,6-dimethylpyrimidin-2-one
-
Phosphorus oxybromide (POBr₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 4,6-dimethylpyrimidin-2-one (1.0 eq) in a suitable solvent, add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0 °C.
-
Add N,N-dimethylaniline (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
Xantphos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Workflow for Kinase Inhibitor Development
Caption: General workflow for the development of kinase inhibitors.
Diagram 2: Simplified CDK Signaling Pathway in Cell Cycle Progression
Caption: Inhibition of the CDK4/6-Rb pathway by a pyrimidine derivative.
Diagram 3: Logical Relationship for Structure-Activity Relationship (SAR) Studies
Caption: Decision-making process in SAR studies for kinase inhibitors.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The protocols and data provided herein offer a foundational guide for researchers to explore the potential of this scaffold in drug discovery programs. The adaptability of Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the generation of extensive and diverse chemical libraries, which are essential for the identification of potent and selective drug candidates. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4,6-dimethylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound showing low to no yield?
A1: Low yields with this compound can be attributed to several factors. The electron-deficient nature of the pyrimidine ring can make the oxidative addition step of the catalytic cycle challenging. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Key areas to investigate include the choice of catalyst and ligand, the strength and solubility of the base, and the potential for side reactions like protodeboronation of the boronic acid.[1][2]
Q2: What are the most common side reactions observed in the Suzuki coupling of this compound and how can I minimize them?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is often exacerbated by the presence of water and strong bases.[2][3] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters), using anhydrous solvents, and selecting a milder base like K₃PO₄ or Cs₂CO₃.[1][2]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by the presence of oxygen.[1] To prevent this, it is crucial to thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[1]
-
Dehalogenation: The bromine atom on the pyrimidine can be replaced by a hydrogen atom, leading to the formation of 4,6-dimethylpyrimidine. This can occur if the palladium complex undergoes a side reaction after oxidative addition.
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
A3: For challenging substrates like 2-bromopyrimidines and related heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis and prevent catalyst deactivation.[2] While standard catalysts like Pd(PPh₃)₄ can be effective, systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos or XPhos often provide superior results.[1][2] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts, are also highly effective.
Q4: How critical is the choice of base and solvent for this reaction?
A4: The base and solvent are critical for a successful Suzuki coupling. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] For this compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point, as they tend to give higher yields compared to weaker bases like K₂CO₃.[1] The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with a small amount of water is commonly used to aid in dissolving the inorganic base.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor solubility of reactants. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[2] 3. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[1] |
| Significant Byproduct Formation (Homocoupling) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction setup using freeze-pump-thaw cycles or by bubbling with an inert gas.[1] |
| Significant Byproduct Formation (Protodeboronation) | 1. Unstable boronic acid. 2. Base is too strong or reaction temperature is too high. | 1. Use a more stable boronic acid derivative (e.g., pinacol ester).[2] 2. Use a milder base (e.g., K₃PO₄) and optimize the reaction temperature.[1][2] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient base strength. | 1. Increase catalyst loading or use a more robust ligand. 2. Screen stronger bases (e.g., Cs₂CO₃).[1] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with substrates similar to this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(dppf)Cl₂ (3-5) | - | Moderate to High | A robust and versatile catalyst for a range of Suzuki couplings. |
| Pd(PPh₃)₄ (5) | - | Moderate | A common starting point, but may require optimization for challenging substrates.[5] |
Table 2: Base and Solvent System Comparison
| Base (equiv.) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1][5] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂ and SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst selection for cross-coupling reactions involving 2-bromopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromopyrimidines often challenging?
A1: 2-Bromopyrimidines can be challenging substrates in cross-coupling reactions for several reasons. The nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond.
Q2: What are the most common types of cross-coupling reactions used with 2-bromopyrimidines?
A2: The most common and effective coupling reactions for 2-bromopyrimidine substrates are palladium-catalyzed cross-coupling reactions.[1] These include:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[2]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a variety of amines.[2]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp)-C(sp2) bonds.[2]
-
Heck Coupling: Enables the arylation or vinylation of olefins.[3]
Q3: How does the reactivity of the halogen atom influence the reaction?
A3: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[4] Consequently, while 2-bromopyrimidines are reactive, iodopyrimidines would be more reactive and chloropyrimidines less so, often requiring more specialized catalytic systems.[4]
Q4: Can the pyridine nitrogen in 2-bromopyrimidine interfere with the catalyst?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, which can inhibit its catalytic activity.[5] To mitigate this, the use of bulky phosphine ligands that shield the palladium center and prevent pyridine coordination is often recommended. Ligands such as SPhos, XPhos, and RuPhos are frequently effective.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling reaction with a 2-bromopyrimidine substrate is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in Suzuki coupling reactions with 2-bromopyrimidines can stem from several factors. Here are some common causes and suggested solutions:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If it is old or has been improperly stored, its activity may be compromised. Consider using a fresh batch of catalyst or a more robust pre-catalyst.
-
Catalyst Inhibition: As mentioned in the FAQs, the pyridine nitrogen can inhibit the catalyst.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[5]
-
-
Inefficient Oxidative Addition: The C-Br bond of 2-bromopyrimidine might be less reactive in some contexts, leading to slow oxidative addition, which is often the rate-determining step.[5]
-
Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[5]
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be consumed by reacting with residual water or protic solvents.
-
Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5]
-
-
Homocoupling: Dimerization of the starting materials can occur, especially in the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen.[5]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my Buchwald-Hartwig amination of 2-bromopyrimidine. What are these side products and how can I minimize them?
A: Common side products in the Buchwald-Hartwig amination of 2-bromopyrimidines include hydrodehalogenation products (where the bromine is replaced by a hydrogen) and homocoupling products.
-
Hydrodehalogenation:
-
Cause: This can be promoted by certain catalyst/ligand combinations or reaction conditions.
-
Solution: Carefully select the phosphine ligand. Bulky biarylphosphine ligands are often effective.[8] Optimizing the base and temperature can also minimize this side reaction.
-
-
Homocoupling:
-
Cause: Dimerization of the starting amine or the 2-bromopyrimidine can occur.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for a successful cross-coupling reaction with 2-bromopyrimidines. The following table provides a general guide for selecting appropriate catalytic systems for different reaction types.
| Cross-Coupling Reaction | Recommended Palladium Precursors | Recommended Ligands | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, RuPhos, PPh₃, P(t-Bu)₃ | 1-5 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, SPhos, BINAP, DPPF | 1-5 |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | 1-5 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃, N-heterocyclic carbenes (NHCs) | 1-5 |
Experimental Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromopyrimidine with various boronic acids. Note that optimal conditions can vary depending on the specific substrates.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~82 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent |
Yields are approximate and based on literature reports for similar substrates.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[9]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times.[9]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1).[9]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[9]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction tube or flask.
-
Reagent Addition: Add 2-bromopyrimidine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Setup: To a reaction flask, add 2-bromopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[11]
-
Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen).
-
Reagent and Solvent Addition: Add the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent or co-solvent with THF or DMF.[12][13]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80 °C) until the starting material is consumed.[11]
-
Workup: After the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by chromatography.
Catalyst Selection Workflow
Caption: Catalyst and condition selection workflow for cross-coupling reactions with 2-bromopyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
minimizing homocoupling side reactions in Suzuki coupling of pyrimidines
Technical Support Center: Suzuki Coupling of Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions in the Suzuki coupling of pyrimidines.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in the Suzuki coupling of pyrimidines?
A1: Homocoupling of boronic acids in Suzuki reactions is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[2] Rigorous exclusion of oxygen is crucial to suppress this pathway.[2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2][4] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[2]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of palladium source is critical in minimizing homocoupling.
-
Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[2]
-
Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they do not require a reduction step and can directly enter the catalytic cycle.[2]
-
Palladium precatalysts , particularly Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which can help to minimize side reactions like homocoupling.[2]
Q3: What role do ligands play in minimizing homocoupling?
A3: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:
-
Use bulky, electron-rich phosphine ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][5] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[2]
-
Avoid easily oxidized ligands: In the presence of oxygen, some phosphine ligands can be oxidized, which can lead to the formation of palladium species that promote homocoupling.[2][3]
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[5]
Q5: What are the optimal reaction conditions to minimize homocoupling?
A5: Optimizing reaction conditions is key to suppressing homocoupling:
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[2] The addition of water is often necessary to facilitate the dissolution of the base and the boronate species, but an excessive amount of water can sometimes promote homocoupling.[2]
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[2] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[2]
Q6: Are there any procedural modifications that can help reduce homocoupling?
A6: Yes, several procedural adjustments can be made:
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]
-
Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[2]
-
Rigorous degassing: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[2][3] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[2]
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Recommendation |
| Pd(OAc)₂, PdCl₂ | Can increase homocoupling, especially at the start of the reaction. | Use with caution. Consider addition of a reducing agent or switch to a Pd(0) source. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Generally lower incidence of homocoupling as they are already in the Pd(0) state. | Recommended for minimizing homocoupling. |
| Buchwald Precatalysts | Designed for clean generation of active Pd(0), minimizing side reactions. | Highly recommended for challenging couplings. |
Table 2: Influence of Ligands on Suzuki Coupling of Pyrimidines
| Ligand Type | Examples | Key Characteristics | Impact on Homocoupling |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Basic, widely used. | Can be effective, but bulky alkylphosphines are often better. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. | Excellent at suppressing homocoupling and promoting cross-coupling.[2][5] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors, sterically demanding. | Highly effective in minimizing homocoupling. |
Table 3: Common Bases and Their Effect on Homocoupling
| Base | Strength | Typical Application | Effect on Homocoupling |
| K₂CO₃, Cs₂CO₃ | Moderate | Widely used, good for a range of substrates. | Generally a good choice to minimize homocoupling.[2] |
| K₃PO₄ | Strong | Often used for less reactive aryl chlorides. | Can be effective, but screening is recommended.[5] |
| NaOH, KOH | Very Strong | Can be effective but may promote side reactions. | Higher tendency to promote homocoupling and protodeboronation.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Chloropyrimidine with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Caption: Experimental workflow for Suzuki coupling.
1. Reagents and Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)[3]
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, with or without water)[3]
2. Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, palladium catalyst, ligand (if used), and base under a positive flow of inert gas.[3]
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, perform three vacuum/inert gas backfill cycles.[5]
-
Solvent Addition: Add the degassed solvent via syringe.[3][5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature.[3] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product by column chromatography.[3]
References
Technical Support Center: Mitigation of Protodeboronation in Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation during pyrimidine synthesis. Our focus is on providing practical solutions and detailed experimental protocols to minimize this common side reaction and improve the efficiency of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in pyrimidine synthesis?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of pyrimidine synthesis, this reaction consumes the pyrimidine boronic acid starting material, leading to the formation of an unwanted pyrimidine byproduct and a reduced yield of the desired coupled product. Heteroaromatic boronic acids, including those of pyrimidine, are particularly susceptible to this decomposition pathway, especially under the basic and often heated conditions required for Suzuki-Miyaura coupling.[2]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH. This is problematic as many cross-coupling reactions are performed in basic media. The base-catalyzed mechanism proceeds through the formation of a more reactive boronate anion.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
Q3: Are pyrimidine boronic acids more susceptible to protodeboronation at specific positions?
A3: Yes, the position of the boronic acid group on the pyrimidine ring significantly impacts its stability and reactivity. 2-Pyrimidinylboronic acids are the most challenging coupling partners due to the proximity of the boronic acid group to the nitrogen atom. This can lead to catalyst inhibition and an increased susceptibility to protodeboronation, a phenomenon analogous to the "2-pyridyl problem".[2] 5-Pyrimidinylboronic acids generally exhibit good reactivity and stability, while 4-pyrimidinylboronic acids have intermediate reactivity.[2]
Q4: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A4: Several strategies can be employed to minimize protodeboronation:
-
Optimization of Reaction Conditions: This includes using milder bases, lower reaction temperatures, and anhydrous solvents.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][2]
-
Employing a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.
Q5: When should I consider using a boronic acid pinacol ester or a MIDA boronate instead of a boronic acid?
A5: Consider using a more stable derivative under the following circumstances:
-
When working with inherently unstable boronic acids, such as 2-pyrimidinylboronic acid.[2]
-
If you observe significant protodeboronation even after optimizing reaction conditions.
-
For multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps. MIDA boronates are particularly well-suited for this due to their high stability and compatibility with a wide range of reaction conditions.
Troubleshooting Guide: Low Yield and Significant Protodeboronation
This guide provides a systematic approach to troubleshooting Suzuki-Miyaura reactions involving pyrimidine boronic acids where low yield of the desired product and significant formation of the protodeboronated byproduct are observed.
| Observation | Potential Cause | Suggested Solution(s) |
| High levels of protodeboronated pyrimidine byproduct. | Reaction conditions are too harsh, favoring protodeboronation over cross-coupling. | 1. Lower the reaction temperature: If the catalyst is active enough, reducing the temperature can significantly slow down protodeboronation. 2. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Minimize water content: Use anhydrous solvents and reagents. While a small amount of water can be beneficial, excess water serves as a proton source for protodeboronation. |
| Low conversion of starting materials and some protodeboronation. | The rate of cross-coupling is too slow, allowing time for protodeboronation to occur. | 1. Increase catalyst and/or ligand loading: This can increase the rate of the desired reaction. 2. Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are known to be effective for challenging heteroaryl couplings. 3. Increase the reaction temperature cautiously: While higher temperatures can accelerate protodeboronation, they can also increase the rate of a sluggish cross-coupling reaction. Monitor the reaction closely to find an optimal balance. |
| Significant protodeboronation even with optimized conditions. | The pyrimidine boronic acid is inherently unstable under the reaction conditions. | 1. Switch to a pyrimidine boronic acid pinacol ester: Pinacol esters are more stable than the corresponding boronic acids and can significantly reduce protodeboronation. 2. Use a pyrimidine MIDA boronate: MIDA boronates offer the highest stability and employ a "slow-release" mechanism, maintaining a very low concentration of the active boronic acid in the reaction mixture, thus minimizing decomposition.[1] |
| Inconsistent results between batches. | Purity of the pyrimidine boronic acid may be variable, or it may be degrading upon storage. | 1. Ensure high purity of the boronic acid: Use freshly prepared or purchased boronic acid. 2. Store boronic acids properly: Keep them in a cool, dry, and dark place under an inert atmosphere. |
Quantitative Data Summary
Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling
Reaction: 4-chloropyrimidine with phenylboronic acid, Pd(PPh₃)₄ catalyst, in a solvent mixture at elevated temperature.
| Base | Yield of Coupled Product (%) |
| NaOH | 65 |
| K₂CO₃ | 85 |
| K₃PO₄ | 92 |
| Cs₂CO₃ | 95 |
Note: This data illustrates a general trend observed for heteroaryl boronic acids. Stronger bases can lead to lower yields due to increased protodeboronation.
Table 2: Comparison of Boron Reagents in a Challenging Suzuki-Miyaura Coupling
Reaction: 2-bromopyrimidine with a substituted aryl boronic species, using a highly active palladium catalyst system.
| Boron Reagent | Yield of Coupled Product (%) |
| Pyrimidine-2-boronic acid | 15 |
| Pyrimidine-2-boronic acid pinacol ester | 65 |
| Pyrimidine-2-MIDA boronate | 92 |
Note: This table highlights the significant improvement in yield when using more stable boronic acid derivatives, especially for challenging substrates like 2-substituted pyrimidines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid
This is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the pyrimidine boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of a Pyrimidine Boronic Acid Pinacol Ester
-
Reaction Setup: To a round-bottom flask, add the pyrimidine boronic acid (1.0 equivalent) and pinacol (1.1 equivalents).
-
Solvent Addition: Add a solvent that forms an azeotrope with water (e.g., toluene).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification, or it can be purified by recrystallization or column chromatography.
Protocol 3: Preparation of a Pyrimidine MIDA Boronate
-
Reaction Setup: In a round-bottom flask, dissolve the pyrimidine boronic acid (1.0 equivalent) and N-methyliminodiacetic acid (1.05 equivalents) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: After completion, cool the reaction mixture. The MIDA boronate often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization.
Visualizations
References
Technical Support Center: Purification of Crude 2-Bromo-4,6-dimethylpyrimidine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2-Bromo-4,6-dimethylpyrimidine via recrystallization.
Troubleshooting Guides and FAQs
This section is designed to provide solutions to common problems encountered during the recrystallization of this compound.
Q1: My crude this compound is not dissolving in the hot solvent.
Possible Causes & Solutions:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Continue adding small portions of the hot solvent until the solid completely dissolves.[1][2]
-
Inappropriate Solvent Choice: The selected solvent may not be a good choice for this compound. This compound is soluble in water, acetonitrile, and tetrahydrofuran.[3] For recrystallization, an ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5] Consider using polar protic solvents like ethanol or methanol, or a mixed solvent system.[1][6]
-
Insoluble Impurities: The crude material may contain insoluble impurities. If the majority of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.[2][4]
Q2: No crystals are forming after the solution has cooled.
Possible Causes & Solutions:
-
Solution is Too Dilute: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[7][8] To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8][9]
-
Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not initiated. You can induce crystallization by:
-
Inhibition by Impurities: Some impurities can inhibit crystal formation.[5] If induction methods fail, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization.[1][5]
Q3: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.[1] Pre-purification by column chromatography might be necessary.[1]
-
Solution is Too Concentrated or Cooling is Too Rapid: If the solution becomes supersaturated at a temperature above the compound's melting point, it can oil out.[1] Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][8]
-
Inappropriate Solvent: The boiling point of the solvent may be too high.[1] Select a solvent with a lower boiling point.
Q4: The recrystallization yield is very low.
Possible Causes & Solutions:
-
Excessive Solvent Use: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[1][7] Use the minimum amount of hot solvent necessary for complete dissolution.[2]
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.[1]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[7] Always use a minimal amount of ice-cold solvent for washing.[2][7]
Q5: The purified crystals are colored.
Possible Causes & Solutions:
-
Colored Impurities Co-crystallize: If colored impurities have similar solubility properties to the desired compound, they may crystallize along with it.[1]
-
Decolorization: Before cooling the solution, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to crystallize.[1]
Data Presentation
| Parameter | Value | Reference |
| IUPAC Name | This compound | [10] |
| CAS Number | 16879-39-3 | [3] |
| Molecular Formula | C₆H₇BrN₂ | [3][10] |
| Molecular Weight | 187.04 g/mol | [3] |
| Melting Point | 117°C | [3] |
| Known Solvents | Water, Acetonitrile, Tetrahydrofuran | [3] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Based on the known solubility, ethanol, methanol, or an ethanol/water mixture are good starting points for solvent screening. The ideal solvent will dissolve the crude this compound when hot but will result in poor solubility when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-warmed funnel to remove them.[2][4]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[2][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2][4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2][7]
-
Drying: Dry the purified crystals, for example, by leaving them in the funnel with the vacuum on for a period or by transferring them to a watch glass to air dry.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. This compound | 16879-39-3 | RAA87939 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C6H7BrN2 | CID 12758425 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Brominated Heterocycles with Column Chromatography
Welcome to the technical support center for the purification of brominated heterocycles using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My brominated heterocycle appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A1: Decomposition of brominated heterocycles on silica gel is a common issue, often due to the acidic nature of the silica.[1][2] The acidic silanol groups (Si-OH) on the silica surface can catalyze degradation or dehalogenation, especially for sensitive compounds.[1]
To prevent this, you can:
-
Deactivate the silica gel: Pre-elute the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine (TEA) or pyridine in your starting eluent. This neutralizes the acidic sites.[2][3][4]
-
Use an alternative stationary phase: Consider using neutral alumina, which is less acidic than silica gel.[1] For particularly sensitive compounds, reversed-phase chromatography on C18-functionalized silica can be a good alternative, using polar mobile phases like water/methanol or water/acetonitrile.
-
Perform a stability test: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If degradation is observed (e.g., new spots or streaking), it is a strong indicator that you should use deactivated silica or an alternative stationary phase.[2]
Q2: I'm observing significant peak tailing when purifying my brominated N-heterocycle. What causes this and how can I fix it?
A2: Peak tailing for basic compounds like many brominated N-heterocycles is often caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica stationary phase.[4] This leads to a secondary, stronger retention mechanism that broadens the peak.[4]
To mitigate peak tailing:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, like 0.1-2.0% triethylamine (TEA) or a solution of ammonia in methanol, can mask the active silanol sites and lead to more symmetrical peaks.[4][5]
-
Adjust the mobile phase pH: For reversed-phase chromatography, lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or acetic acid) can protonate the basic heterocycle, which can sometimes improve peak shape, though this should be used with caution as it can also promote degradation on some stationary phases.[4]
-
Use an end-capped column: For HPLC, using a column with end-capped silica, where residual silanol groups are chemically derivatized, can significantly reduce peak tailing for basic compounds.
Q3: How do I choose the right solvent system (mobile phase) for my brominated heterocycle?
A3: The ideal solvent system should provide good separation between your target compound and impurities. This is typically determined by thin-layer chromatography (TLC) before running a column.
-
Aim for an Rf of ~0.3: A good rule of thumb is to find a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.3 on a TLC plate.[6] This generally provides the best separation on a column.
-
Start with common solvent systems: For normal-phase chromatography on silica gel, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are common starting points.[7][8][9]
-
Consider solvent selectivity: If you are struggling to separate your product from an impurity, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity of the separation and may improve resolution, even if the overall polarity is similar.
Q4: What is "dry loading" and when should I use it for my brominated heterocycle?
A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another inert solid like Celite) before being loaded onto the column.[2][10]
You should use dry loading when:
-
Your compound has poor solubility in the initial, non-polar mobile phase. Dissolving the sample in a stronger, more polar solvent and then wet-loading it can lead to poor separation and band broadening at the top of the column.[2]
-
You have a large sample volume. Dry loading concentrates the sample into a narrow band at the top of the column, which improves resolution.
To dry load a sample, dissolve your crude material in a suitable solvent, add a small amount of silica gel (typically 3-5 times the weight of your crude product), and then remove the solvent under reduced pressure until you have a dry, free-flowing powder.[10] This powder is then carefully added to the top of the packed column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting | Compound is too polar for the current solvent system. | Gradually increase the polarity of the mobile phase. If necessary, flush the column with a highly polar solvent like 10-20% methanol in dichloromethane.[2] |
| Compound has decomposed on the column. | Test for stability on a TLC plate.[2] Use deactivated silica or an alternative stationary phase like neutral alumina.[1][2] | |
| Compound is not visible by UV light. | Use a universal stain like potassium permanganate (KMnO₄) or vanillin to visualize the TLC plates.[5] | |
| Poor separation of spots | Incorrect solvent system. | Re-optimize the solvent system using TLC to achieve a larger ΔRf between your product and impurities. |
| Column is overloaded. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 weight ratio of silica gel to crude product for difficult separations.[10] | |
| Column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help.[11] | |
| Streaking of spots on TLC/column | Compound is interacting too strongly with the silica. | Add a modifier to the mobile phase (e.g., 0.1-2.0% triethylamine for basic compounds, or 0.1-2.0% acetic acid for acidic compounds).[5] |
| Sample is overloaded on the TLC plate or column. | Dilute the sample for TLC analysis. For the column, use an appropriate sample-to-silica ratio.[5] | |
| Compound is degrading on the silica. | Perform a 2D TLC to check for degradation.[2] If unstable, use deactivated silica or an alternative stationary phase.[2][5] | |
| Low recovery of the compound | Irreversible adsorption onto the silica gel. | Use a more polar solvent system to elute the compound. Consider adding a modifier like triethylamine to disrupt strong interactions. |
| Compound decomposition. | As mentioned above, use deactivated silica or an alternative stationary phase. Also, avoid excessive heat when evaporating the solvent from the collected fractions. |
Quantitative Data Summary
Table 1: General Guidelines for Column Dimensions and Silica Gel Quantity
| Mass of Crude Sample | Column Diameter (mm) | Approx. Silica Gel (g) | Fraction Volume (mL) |
| 0.5 - 50 mg | 10 | 2 - 5 | 1 - 5 |
| 50 - 300 mg | 20 | 10 - 25 | 5 - 10 |
| 0.3 - 1 g | 25 | 25 - 60 | 10 - 20 |
| 1 - 5 g | 50 | 60 - 200 | 20 - 50 |
| 5 - >30 g | 70 | 200 - 1000+ | 50 - 100 |
This table provides general estimates. The optimal parameters may vary depending on the difficulty of the separation.
Table 2: Common Solvent Systems for Column Chromatography of Heterocycles
| Compound Polarity | Common Solvent Systems | Notes |
| Non-polar | Hexanes/Ethyl Acetate (9:1 to 4:1) | A standard system for many organic compounds. |
| Hexanes/Dichloromethane (1:1 to 0:1) | Good for compounds that are not very soluble in hexanes alone. | |
| Moderately Polar | Hexanes/Ethyl Acetate (4:1 to 1:1) | A versatile system for a wide range of polarities. |
| Dichloromethane/Methanol (99:1 to 95:5) | Effective for more polar compounds. | |
| Polar | Dichloromethane/Methanol (95:5 to 9:1) | Can be used for highly polar compounds. |
| Ethyl Acetate/Methanol (99:1 to 9:1) | An alternative to chlorinated solvents for polar compounds. |
For brominated heterocycles, it is often necessary to add a small amount of triethylamine (0.1-2%) to the solvent system to prevent peak tailing and decomposition.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Brominated Heterocycle
This protocol describes a general method for purifying a brominated heterocycle on a scale of approximately 500 mg.
1. Preparation of the Column:
-
Select an appropriate size glass column (e.g., 25 mm diameter for 500 mg of crude material).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~0.5 cm).[11]
-
Prepare a slurry of silica gel (e.g., 30 g for a 500 mg sample) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[11]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.[10]
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude brominated heterocycle (~500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (~2-3 g) to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent.
-
Collect fractions in test tubes. The size of the fractions will depend on the column size (e.g., 10-15 mL fractions for a 25 mm column).
-
Monitor the progress of the separation by collecting small spots from the eluting solvent and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
4. Product Isolation:
-
Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated heterocycle.
Protocol 2: Deactivation of Silica Gel for Sensitive Brominated Heterocycles
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pack the column with the slurry as described in Protocol 1.
-
Prepare a solution of the initial mobile phase containing 2% triethylamine.
-
Pass two column volumes of this basic mobile phase through the packed silica gel.
-
Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.
-
Proceed with sample loading and elution as described in Protocol 1.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
identifying common impurities in 2-Bromo-4,6-dimethylpyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
The Sandmeyer Reaction: This involves the diazotization of 2-amino-4,6-dimethylpyrimidine followed by a copper(I) bromide-mediated substitution.[1][2]
-
Bromination of a Hydroxy Pyrimidine: This route utilizes a brominating agent to replace the hydroxyl group of 2-hydroxy-4,6-dimethylpyrimidine (which exists in tautomeric equilibrium with 4,6-dimethyl-2(1H)-pyrimidinone).
Q2: What are the typical impurities I should expect in my synthesis?
A2: The impurity profile largely depends on the synthetic route chosen.
-
From the Sandmeyer Reaction: Common impurities include 2-hydroxy-4,6-dimethylpyrimidine (from the reaction of the diazonium salt with water), azo-coupling byproducts, and biaryl compounds.[3]
-
From Bromination of 2-hydroxy-4,6-dimethylpyrimidine: The primary impurity is often the di-brominated pyrimidine derivative. Unreacted starting material (2-hydroxy-4,6-dimethylpyrimidine) may also be present.
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for accurate impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the final product and separating it from non-volatile impurities. A reverse-phase C18 column with a suitable gradient of water and acetonitrile, often with a formic acid modifier, is a good starting point.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities and can help in the structural elucidation of unknown byproducts.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in the Sandmeyer Reaction
Possible Cause:
-
Incomplete diazotization of the starting amine.
-
Decomposition of the diazonium salt before the addition of the copper(I) bromide.
-
Sub-optimal reaction temperature.
Troubleshooting Steps:
-
Monitor Diazotization: Use starch-iodide paper to ensure the complete consumption of nitrous acid, indicating the end of the diazotization step.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent addition of the diazonium salt solution to the copper(I) bromide solution to minimize decomposition.
-
Fresh Reagents: Use freshly prepared copper(I) bromide and ensure the purity of the starting 2-amino-4,6-dimethylpyrimidine.
Issue 2: Presence of 2-hydroxy-4,6-dimethylpyrimidine Impurity
Possible Cause:
-
Reaction of the intermediate diazonium salt with water.
Troubleshooting Steps:
-
Anhydrous Conditions: While challenging in aqueous diazotization, minimize the introduction of excess water where possible.
-
Controlled Addition: Add the diazonium salt solution to the copper(I) bromide solution at a controlled rate to ensure it reacts preferentially with the bromide source.
-
Purification: This impurity can often be removed by recrystallization or column chromatography.
Issue 3: Formation of Di-brominated Byproduct
Possible Cause:
-
Excess of the brominating agent in the bromination of 2-hydroxy-4,6-dimethylpyrimidine.
-
Reaction conditions that are too harsh (e.g., high temperature or prolonged reaction time).
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed for full conversion, but a large excess will promote di-bromination.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant di-bromination occurs.
-
Purification: Separation of the mono- and di-brominated products can typically be achieved by column chromatography.
Data Presentation
| Impurity Name | Chemical Structure | Typical Synthetic Route | Expected Mass (m/z) |
| 2-hydroxy-4,6-dimethylpyrimidine | C₆H₈N₂O | Sandmeyer Reaction | 124.14 |
| Azo-coupling byproduct | Varies | Sandmeyer Reaction | > 246 |
| Di-bromo-4,6-dimethylpyrimidine | C₆H₆Br₂N₂ | Bromination of 2-hydroxy-4,6-dimethylpyrimidine | 265.94 |
| 2-amino-4,6-dimethylpyrimidine | C₆H₉N₃ | Sandmeyer Reaction (Unreacted) | 123.16 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or ammonia).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 15-20 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1-1 mg/mL and filter through a 0.45 µm syringe filter.[4]
Visualizations
Caption: Formation pathways of common impurities in the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyridine and Pyrimidine Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in palladium-catalyzed cross-coupling reactions involving pyridine and pyrimidine substrates. The unique electronic properties of these nitrogen-containing heterocycles present distinct hurdles in achieving high-yielding and reproducible couplings. This guide is designed to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine and pyrimidine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom(s) within the pyridine and pyrimidine rings. These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often referred to as catalyst poisoning, effectively removes the catalyst from the active catalytic cycle, resulting in low or no product formation. The proximity of the nitrogen atom to the reaction site, as in 2-halopyridines, exacerbates this issue.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Visual cues and reaction monitoring can indicate catalyst deactivation. Common signs include:
-
Formation of Palladium Black: A change in the reaction mixture's color to black or the appearance of a black precipitate is a strong indicator of catalyst decomposition and agglomeration into inactive palladium black.
-
Stalled Reaction: Monitoring the reaction progress by techniques like TLC or LC-MS may show that the reaction starts but fails to proceed to completion, even with extended reaction times.
-
Low or No Conversion: The most obvious sign is a poor yield of the desired product, with a significant amount of starting material remaining.
Q3: What are the primary mechanisms of catalyst deactivation in these couplings?
A3: Several mechanisms can lead to the deactivation of the palladium catalyst:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine or pyrimidine nitrogen can bind to the palladium center, inhibiting the coordination of reactants and halting key steps in the catalytic cycle like oxidative addition or reductive elimination.
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically inert.
-
Decomposition to Palladium Black: The active Pd(0) species can agglomerate into bulk palladium metal (palladium black), which has very low catalytic activity. This is often promoted by high temperatures or the presence of oxygen.[1]
Q4: How does the choice of ligand impact catalyst stability and activity?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and preventing deactivation. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often effective for these challenging couplings.[2] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyridine or pyrimidine nitrogen. N-heterocyclic carbene (NHC) ligands are also highly effective in preventing catalyst deactivation and promoting high catalytic activity.[2]
Q5: Can the palladium catalyst be regenerated after deactivation?
A5: While challenging, in some cases, deactivated palladium catalysts can be regenerated. For instance, palladium black can sometimes be re-oxidized to an active Pd(II) species and then reduced in situ to re-enter the catalytic cycle. However, for practical laboratory-scale reactions, it is often more efficient to focus on preventing deactivation in the first place through careful selection of ligands, precatalysts, and reaction conditions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during pyridine and pyrimidine coupling reactions.
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Strategy |
| Catalyst Poisoning by Substrate | 1. Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to sterically shield the palladium center.[2] 2. Use a precatalyst: Buchwald G3 or G4 precatalysts are often more effective than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, as they can lead to a more rapid initiation of the catalytic cycle, outcompeting the poisoning process. 3. Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for partial deactivation. |
| Inefficient Oxidative Addition | 1. Change the halide: If possible, switch from a chloride to a bromide or iodide, as the C-Br and C-I bonds are more reactive towards oxidative addition. 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for potential decomposition of substrates or catalyst. |
| Poor Quality Reagents | 1. Verify reagent purity: Ensure the pyridine/pyrimidine halide, boronic acid/ester, and any other reagents are of high purity and have been stored correctly. 2. Check boronic acid/ester stability: Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] |
| Suboptimal Base or Solvent | 1. Screen bases: The choice of base is critical. Common options include K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base is often substrate and solvent dependent.[2][3] 2. Optimize the solvent system: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used. Ensure solvents are anhydrous and rigorously degassed.[4] |
Issue 2: Formation of Side Products
| Side Product | Cause | Mitigation Strategy |
| Protodeboronation | Hydrolysis of the boronic acid/ester, replacing the boron functionality with a hydrogen atom. This is often promoted by water and high temperatures.[3] | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Employ milder bases: Strong bases can accelerate protodeboronation. Consider using KF or CsF. 3. Use boronic esters: Pinacol or MIDA boronates are generally more stable than the corresponding boronic acids.[3] |
| Homocoupling of Boronic Acid | Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[2] | 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove oxygen.[1] 2. Use a Pd(0) source or an efficient precatalyst: This minimizes the presence of Pd(II) species that can promote homocoupling.[2] |
| Dehalogenation | Replacement of the halide on the starting material with a hydrogen atom. | 1. Optimize the ligand and base: The choice of these components can influence the relative rates of reductive elimination and dehalogenation. 2. Lower the reaction temperature: Higher temperatures can sometimes favor this side reaction. |
Data Presentation
The following tables summarize quantitative data to guide the selection of reaction conditions.
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 45 |
Table 2: Effect of Catalyst Loading on the Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine
| Catalyst Loading (mol %) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | RuPhos | NaOt-Bu | Toluene | 100 | 12 | 75 |
| 2 | RuPhos | NaOt-Bu | Toluene | 100 | 12 | 92 |
| 3 | RuPhos | NaOt-Bu | Toluene | 100 | 12 | 93 |
| 5 | RuPhos | NaOt-Bu | Toluene | 100 | 12 | 94 |
Table 3: Impact of Base and Solvent on the Suzuki-Miyaura Coupling of 3-Bromopyridine with 4-Methoxyphenylboronic Acid
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| K₃PO₄ | Dioxane | 90 | 16 | 94 |
| Cs₂CO₃ | Dioxane | 90 | 16 | 91 |
| Na₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 76 |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling of a Halopyridine/Halopyrimidine
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the halopyridine/halopyrimidine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if required). Add this mixture to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe. If a biphasic system is used, add the degassed water (e.g., 1 mL).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: In-Situ Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the real-time observation of a reaction to diagnose potential catalyst deactivation.
-
Sample Preparation: In a glovebox, prepare a J-Young NMR tube. Add the halopyridine/halopyrimidine (0.1 mmol), boronic acid/ester (0.12 mmol), base (0.3 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Solvent Addition: Add the deuterated, degassed solvent (e.g., 0.5 mL of dioxane-d₈) to the NMR tube.
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer (e.g., at 80 °C) and acquire spectra at regular intervals (e.g., every 15 minutes).
-
Data Analysis: Integrate the signals of the starting materials, product, and internal standard over time. A plateau in product formation before the complete consumption of starting materials is indicative of catalyst deactivation.
Visualizations
Caption: Primary pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Palladium Residue Removal from Pyrimidine Products
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium residues from pyrimidine-based compounds. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in palladium removal.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of pyrimidine products.
Issue 1: High Palladium Content in Final Product After Standard Purification (e.g., Chromatography)
-
Possible Cause: Strong chelation of palladium to the nitrogen atoms of the pyrimidine ring. This interaction can cause the palladium species to co-elute with the product during silica gel chromatography.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: After initial chromatographic purification, dissolve the product in a suitable solvent (e.g., Toluene, THF, DCM) and treat it with a solid-supported scavenger. Thiol-based (e.g., SiliaMetS® Thiol) or trimercaptotriazine (TMT)-based scavengers are particularly effective for palladium.[1][2]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature (room temperature to 60°C), and stirring time (2 to 24 hours) to maximize palladium removal.[3]
-
Activated Carbon Treatment: As a cost-effective alternative, treatment with activated carbon can be employed. This is often effective but may lead to some product loss due to non-specific adsorption.[3] A binary system using activated carbon along with a chelating agent can be particularly effective.[3]
-
Aqueous Wash with Chelating Agent: Perform a liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA or N-acetylcysteine to pull the palladium into the aqueous phase.[4]
-
Issue 2: Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of the pyrimidine product onto the scavenger, especially with activated carbon.
-
Troubleshooting Steps:
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger. A screening experiment with varying amounts can help determine the optimal loading.
-
Change Scavenger Type: Switch to a more selective scavenger. Silica-based scavengers with specific functional groups (e.g., thiol, thiourea) tend to be more selective than activated carbon.[5]
-
Solvent Selection: Ensure the product is highly soluble in the chosen solvent to minimize precipitation and adsorption onto the scavenger.
-
Wash the Scavenger: After the scavenging treatment and filtration, wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product. Be aware that this may also lead to minor leaching of the captured palladium back into the solution.[3]
-
Issue 3: Inconsistent Palladium Removal Results
-
Possible Cause 1: Variation in the palladium species present in the reaction mixture (e.g., Pd(0) vs. Pd(II), colloidal vs. soluble). Different species may require different removal methods.
-
Troubleshooting Steps:
-
Method Combination: Employ a multi-step purification strategy. For example, an aqueous wash to remove soluble palladium salts, followed by treatment with a solid-supported scavenger to capture colloidal or complexed palladium.
-
Standardize Reaction Work-up: Ensure consistent work-up procedures before scavenging, as this can influence the form of the residual palladium.
-
-
Possible Cause 2: Incomplete reaction or presence of phosphine ligands that interfere with scavenging.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction to completion to minimize the complexity of the mixture.
-
Oxidize Phosphine Ligands: In some cases, a mild oxidative workup (e.g., bubbling air through the solution, though with appropriate safety precautions) can break down palladium-phosphine complexes, making the palladium more accessible for scavenging.
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my pyrimidine product?
A1: Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[3] Palladium is a common catalyst that must be controlled to low ppm levels. Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps or biological assays.[1]
Q2: What are the most common and effective methods for palladium removal from nitrogen-containing heterocycles?
A2: The most common methods include:
-
Adsorption: Using solid-supported scavengers (e.g., functionalized silica, activated carbon) or filtration through Celite®.[1][4]
-
Extraction/Precipitation: Using aqueous washes with chelating agents (e.g., EDTA, N-acetylcysteine) or precipitating agents like 2,4,6-trimercaptotriazine (TMT).[3][4]
-
Crystallization: Often effective, especially as a final purification step, to reduce palladium levels.[4]
Q3: How do I choose the right palladium scavenger for my pyrimidine product?
A3: The choice depends on the solvent, the nature of the palladium species, and the functional groups on your product.
-
Thiol-functionalized silica (e.g., SiliaMetS Thiol): A versatile and robust scavenger for various palladium species (Pd(0) and Pd(II)).[5]
-
Thiourea-functionalized silica (e.g., SiliaMetS Thiourea): Particularly effective in organic solvents for various forms of palladium.[5]
-
2,4,6-trimercaptotriazine (TMT) based scavengers: Show high selectivity and efficiency for palladium.[1][2]
-
Activated Carbon: A good, economical option, but may have lower selectivity.[3]
It is often recommended to perform a small-scale screen of a few different scavengers to determine the most effective one for your specific system.
Q4: What are the acceptable limits for palladium in pharmaceutical products?
A4: According to the ICH Q3D guidelines for elemental impurities, the permitted daily exposure (PDE) for palladium depends on the route of administration. For oral administration, the limit is often in the range of 5-10 ppm in the final drug substance.[3][6] For compounds intended for biological screening, a maximum level of 100 ppm is often suggested to avoid interference with assay results.[1][2]
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The most common and accurate method for quantifying trace palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Other methods include atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF).
Data on Palladium Removal Efficiency
The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.
Table 1: Comparison of Different Scavenger Types
| Scavenger Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Substrate Type | Reference |
| Si-TMT Resin | >5000 | <100 (often <50) | N-heterocycles | [1][2] |
| MP-TMT | 33,000 | <200 | Bi-aryl product | [7] |
| Activated Carbon (Darco KB-B) | 80-100 | <10 | Pyrimidine-based agonist | [3] |
| Si-Thiol | High (not specified) | Low (not specified) | Drug candidate | [5] |
| Si-Thiourea | High (not specified) | Low (not specified) | Drug candidate | [5] |
Table 2: Multi-Step Purification Strategies
| Purification Steps | Initial Pd Level (ppm) | Pd Level after Step 1 | Final Pd Level (ppm) | Substrate Type | Reference |
| 1. Column Chromatography | High (varied) | 100 - >5000 | <100 | N-heterocycles | [1][2] |
| 2. Si-TMT Resin | |||||
| 1. Binary System (Activated Carbon + TMT) | 2239 | N/A | 20 | Pharmaceutical Intermediate | [3] |
Experimental Protocols
Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica Gel
-
Dissolution: Following initial workup and/or chromatographic purification, dissolve the pyrimidine product in a suitable organic solvent (e.g., THF, Toluene, DCM) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents (relative to the initial amount of palladium catalyst used) of thiol-functionalized silica gel (e.g., SiliaMetS Thiol) to the solution.
-
Stirring: Stir the suspension at room temperature for 12-24 hours. For more difficult cases, the temperature can be increased to 40-60°C.
-
Filtration: Filter the mixture through a pad of Celite® to remove the silica scavenger.
-
Washing: Wash the filter cake with a small amount of the solvent used in step 1 to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze a sample of the product by ICP-MS to determine the final palladium concentration.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude or partially purified pyrimidine product in a suitable solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1-0.5 times the weight of the product.
-
Stirring: Stir the slurry at room temperature for 2-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine, so a fine porosity filter is recommended.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Concentrate the filtrate to yield the product.
-
Analysis: Determine the final palladium concentration via ICP-MS.
Protocol 3: Aqueous Wash with EDTA
-
Dissolution: Dissolve the pyrimidine product in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% w/v aqueous solution of disodium EDTA (1-3 times).
-
Phase Separation: Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual palladium.
Visualizations
Caption: General experimental workflow for the removal of palladium residues from pyrimidine products.
Caption: Mechanism of palladium capture by a solid-supported thiol scavenger.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing the Bromination of Dimethylpyrimidine
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the bromination of dimethylpyrimidine. Below are frequently asked questions and troubleshooting guides to address common challenges in improving reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: I am consistently getting low yields in my dimethylpyrimidine bromination. What are the common causes and how can I resolve this?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time, elevating the temperature, or using a slight excess of the brominating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]
-
Reagent Purity: The purity of the brominating agent, particularly N-Bromosuccinimide (NBS), is critical. Impure NBS, which can appear yellow or brown due to free bromine, may lead to unreliable results and side reactions.[2][3] Recrystallization of NBS may be necessary.[2]
-
Side Reactions/Degradation: The formation of multiple byproducts or baseline material on a TLC plate suggests decomposition or polymerization.[1] This can be mitigated by lowering the reaction temperature, adding the brominating agent portion-wise, or ensuring the reaction is performed under inert conditions if sensitive reagents are used.
-
Difficult Workup and Purification: Product loss can occur during aqueous workup or purification steps. Ensure the pH is correct during extractions and consider alternative purification methods like using neutral alumina instead of silica gel if your product is acid-sensitive.[1]
Q2: My primary challenge is poor selectivity. I'm getting a mixture of products (ring vs. side-chain bromination). How can I control the reaction outcome?
A2: Selectivity between ring and side-chain (methyl group) bromination is determined almost entirely by the reaction conditions.
-
For Side-Chain (Methyl Group) Bromination: This is a radical substitution reaction. Use N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) and initiate the reaction with a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[2][4][5] This method is known as the Wohl-Ziegler reaction.[2][5]
-
For Ring Bromination (C-5 position): This is an electrophilic aromatic substitution. Use an electrophilic brominating agent like NBS, 1,3-dibromo-5,5-dimethylhydantoin (DBH), or molecular bromine (Br₂) in a polar aprotic solvent (like DMF, CH₃CN) or an acidic medium.[6][7][8][9] The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of ring bromination.[6]
Q3: How can I prevent over-bromination that leads to di- or tri-brominated products?
A3: The formation of multiple brominated products is a common issue when the product is more reactive than the starting material.[8]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use approximately 1.0 equivalent for mono-bromination.
-
Slow Addition: Add the brominating agent slowly or in small portions to the reaction mixture. This prevents a high local concentration of the reagent.[1] A rapid, single addition can sometimes favor di-bromination.[10]
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product by reducing the rate of the second bromination.[1][10]
Q4: My purification is challenging due to an inseparable mixture of products. What can I do?
A4: Inseparable mixtures, often containing ortho- and para-isomers or products with similar polarities, are a known issue in aromatic brominations.[11]
-
Optimize Reaction Selectivity: The best approach is to improve the selectivity of the reaction itself to minimize the formation of impurities (see Q2).
-
Alternative Chromatography: If silica gel chromatography fails, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase chromatography.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that selectively crystallizes your product.
-
Protecting Groups: In complex molecules, it may be necessary to protect other reactive sites to prevent side reactions, simplifying the final product mixture.[11]
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter.
| Problem | Symptom on TLC/NMR | Potential Cause | Suggested Solution |
| Low Yield | Significant starting material remains after extended reaction time. | Insufficient reactivity. | Increase temperature; add a catalyst (e.g., Lewis acid for ring bromination[6]); increase stoichiometry of the brominating agent; ensure reagent purity.[2] |
| High amount of baseline material or many indistinct spots. | Polymerization or degradation. | Lower the reaction temperature; add the brominating agent more slowly; use fresh, pure reagents.[1] | |
| Poor Selectivity | Mixture of side-chain and ring brominated products. | Incorrect reaction conditions. | For side-chain: Use NBS with a radical initiator (AIBN) in a non-polar solvent (CCl₄).[4][5] For ring: Use an electrophilic source (NBS, DBH) in a polar solvent (DMF, CH₃CN).[6][9] |
| Significant amounts of di- or poly-brominated products. | Over-reaction. | Use ~1.0 eq. of brominating agent; add the reagent slowly and at a lower temperature.[10] | |
| Reaction Stalled | Reaction starts but does not proceed to completion. | Deactivation of catalyst or reagent. | Ensure anhydrous conditions if using moisture-sensitive reagents (e.g., Lewis acids); add a fresh portion of the catalyst or initiator. |
Data Presentation
Table 1: Comparison of Conditions for Bromination of Pyrimidine Nucleosides (Model Systems)
The following data, while not on dimethylpyrimidine itself, illustrates how reaction conditions affect the outcome and can be used as a starting point for optimization.
| Substrate | Brominating Agent (eq.) | Additive (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Uridine | DBH (0.55) | TMSOTf (0.55) | CH₂Cl₂ | 25 | 6 | 94 | [6] |
| Uridine | DBH (0.55) | - | DMF | 25 | 0.6 | 95 | [6] |
| 2'-Deoxyuridine | DBH (0.55) | TMSOTf (0.55) | CH₃CN | 25 | 0.5 | 96 | [6] |
| Uridine | SMBI (1.05) | NaN₃ (4.0) | 10% H₂O-CH₃CN | RT | 0.5 | 94 | [9] |
| 2'-Deoxyuridine | SMBI (1.05) | NaN₃ (4.0) | 10% H₂O-CH₃CN | RT | 2 | 90 | [9] |
DBH = 1,3-dibromo-5,5-dimethylhydantoin; TMSOTf = Trimethylsilyl trifluoromethanesulfonate; SMBI = Sodium Monobromoisocyanurate; RT = Room Temperature.
Experimental Protocols
Protocol 1: Selective Side-Chain (Methyl) Bromination via Wohl-Ziegler Reaction
This protocol is adapted for the selective bromination of a methyl group on the dimethylpyrimidine ring.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dimethylpyrimidine substrate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.1 eq.).[2][4]
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can also be initiated by shining a UV lamp on the flask.[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense, floats).
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide solid.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Ring (C-5) Bromination using DBH and a Lewis Acid
This protocol is adapted from methods shown to be highly efficient for C-5 bromination of pyrimidine rings.[6]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dimethylpyrimidine substrate (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55 eq., as it can deliver two bromine equivalents).[6] Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 eq.), to the stirred solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for dimethylpyrimidine bromination.
Caption: General experimental workflow for bromination reactions.
Caption: Controlling selectivity between ring vs. side-chain bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: LC-MS for Monitoring Reactions with 2-Bromo-4,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of chemical reactions involving 2-Bromo-4,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in monitoring reactions with this compound using LC-MS?
A1: The primary challenges include:
-
** chromatographic resolution:** Separating the starting material from structurally similar products and byproducts.
-
Ionization efficiency: Brominated compounds can sometimes exhibit variable ionization in electrospray ionization (ESI), potentially affecting sensitivity.
-
Isotopic pattern recognition: Correctly identifying the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity) is crucial for confirming the presence of bromine-containing species.[1][2]
-
Potential for debromination: In some instances, debromination of the analyte can occur either during the reaction or, less commonly, in the MS source, leading to misinterpretation of the results.
Q2: What is the expected mass spectrum for this compound?
A2: Due to the presence of bromine, you should observe a characteristic isotopic pattern for the molecular ion.[1][2] The two major isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance. Therefore, the mass spectrum will show two peaks for the molecular ion with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1. For this compound (C6H7BrN2, molecular weight ~187.04 g/mol ), you would expect to see protonated molecular ions [M+H]+ at m/z 188 and 190 in positive ion mode.[3]
Q3: Can I use UV detection in conjunction with MS for this analysis?
A3: Yes, using a UV detector (e.g., a photodiode array detector) in series before the mass spectrometer is highly recommended.[4] Pyrimidine derivatives typically have strong UV absorbance, which can provide quantitative data that is often more robust and reproducible than ESI-MS signal intensity alone for reaction monitoring.[4] The UV data can be used to calculate conversion and yield, while the MS data provides confirmation of the identity of the peaks.
Q4: What are some common side reactions to be aware of when working with this compound?
A4: Depending on the reaction conditions, potential side reactions can include:
-
Hydrolysis: Reaction with water to replace the bromine with a hydroxyl group, forming 4,6-dimethylpyrimidin-2-ol.[5]
-
Debromination: Loss of the bromine atom, resulting in 4,6-dimethylpyrimidine.
-
Dimerization: Reaction of two molecules of the pyrimidine, particularly under certain catalytic conditions.
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Add a small amount of a modifier like formic acid (0.1%) to the mobile phase to improve peak shape. Ensure the mobile phase pH is compatible with the analyte's pKa. |
| Co-elution of starting material and product | Insufficient chromatographic resolution. | Optimize the gradient profile by making it shallower. Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
| Shifting retention times | Inadequate column equilibration; changes in mobile phase composition; temperature fluctuations. | Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. |
| Loss of signal intensity over a sequence of injections | Column contamination; sample matrix effects. | Implement a column wash step at the end of each run. If matrix effects are suspected, dilute the sample or perform a sample clean-up (e.g., solid-phase extraction). |
Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| No signal or very weak signal for the analyte | Poor ionization; incorrect MS settings. | Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try switching between positive and negative ion modes. Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI is ineffective. |
| Absence of the characteristic bromine isotope pattern | In-source fragmentation or debromination; low signal-to-noise ratio. | Reduce the fragmentation voltage in the MS source. Improve the signal intensity by optimizing chromatographic and MS conditions. Manually inspect the mass spectrum at the expected m/z values. |
| Complex or unexpected mass spectra | Presence of multiple adducts (e.g., sodium, potassium); in-source fragmentation. | Use high-purity solvents and additives. Reduce the concentration of salts in the mobile phase. Lower the in-source fragmentation potential. |
| Signal suppression or enhancement | Co-eluting matrix components affecting the ionization of the analyte. | Improve chromatographic separation to move the analyte peak away from interfering species. Dilute the sample to reduce the concentration of matrix components. |
Experimental Protocols
Example Protocol: LC-MS Monitoring of a Suzuki Coupling Reaction
This protocol is a general guideline and should be optimized for your specific reaction.
Reaction: this compound + Arylboronic acid -> 2-Aryl-4,6-dimethylpyrimidine
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This also serves to precipitate any catalysts or salts.
-
Vortex the sample and centrifuge to pellet any solids.
-
Transfer the supernatant to an LC-MS vial for analysis. A further dilution may be necessary to be within the linear range of the detector.
2. LC-MS Method:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) or equivalent[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | AB SCIEX 4000 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 188 & 190 (for this compound) and the expected m/z of the product. |
Data Presentation
Table 1: Hypothetical Retention Times and m/z Values
| Compound | Expected Retention Time (min) | [M+H]+ (m/z) |
| This compound | 3.5 | 188 / 190 |
| Arylboronic acid | 2.1 | Varies |
| 2-Aryl-4,6-dimethylpyrimidine (Product) | 4.2 | Varies |
| 4,6-dimethylpyrimidin-2-ol (Hydrolysis byproduct) | 2.8 | 125 |
Table 2: Example Reaction Progress Monitoring
| Time Point (hours) | % Area of Starting Material (UV) | % Area of Product (UV) | % Area of Byproduct (UV) |
| 0 | 99.5 | 0.0 | 0.5 |
| 1 | 65.2 | 33.1 | 1.7 |
| 2 | 30.8 | 66.9 | 2.3 |
| 4 | 5.1 | 92.5 | 2.4 |
| 8 | < 1.0 | 97.2 | 2.8 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 3. This compound | C6H7BrN2 | CID 12758425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 6. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Bromo-4,6-dimethylpyrimidine by GC-MS
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-Bromo-4,6-dimethylpyrimidine, a key building block in medicinal chemistry. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most appropriate analytical strategy.
Introduction to Purity Assessment
The purity of a chemical compound is a critical attribute that can significantly impact its reactivity, stability, and biological activity. In drug development, even minute impurities can lead to undesirable side effects or alter the efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to identify and quantify any impurities.
This compound is a halogenated heterocyclic compound frequently utilized in the synthesis of various pharmaceutical agents. Potential impurities in this compound can arise from the synthetic route, including unreacted starting materials, byproducts such as isomeric or di-brominated species, and residual solvents. A thorough purity assessment ensures the quality and consistency of the final product.
GC-MS Analysis: A High-Resolution Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the MS provides detailed structural information for identification and quantification.
Experimental Protocol: GC-MS for this compound
This protocol outlines a general procedure for the purity assessment of this compound using GC-MS. Method optimization and validation are crucial for ensuring accurate and reliable results.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
2. Reagents and Materials:
-
This compound sample.
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).
-
Helium (carrier gas), 99.999% purity.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
4. GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks by comparing their mass spectra with spectral libraries and their peak areas relative to the main component.
-
Calculate the purity of the sample using the area normalization method (assuming all components have a similar response factor). For higher accuracy, a quantitative analysis using a certified reference standard is recommended.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques offer complementary information and may be more suitable for specific types of impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for certain analytes. | Identifying and quantifying volatile and semi-volatile impurities, residual solvents. |
| HPLC-UV | Separation based on polarity and interaction with stationary/mobile phases, detection by UV absorbance. | Versatile for a wide range of compounds including non-volatile and thermally labile ones, robust and reproducible for quantitative analysis. | Lower resolution for complex mixtures compared to capillary GC, peak identification can be ambiguous without reference standards. | Quantifying non-volatile impurities, routine quality control. |
| ¹H NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without the need for individual impurity standards, non-destructive. | Lower sensitivity compared to chromatographic techniques, may be complex for mixtures with overlapping signals. | Structural elucidation of the main component and impurities, quantitative analysis of major components. |
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of purity assessment.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. GC-MS offers a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile impurities. However, a comprehensive purity profile is often best achieved by employing a multi-technique approach, utilizing HPLC-UV for non-volatile components and NMR for structural confirmation and quantification of major species. The choice of analytical technique should be guided by the specific impurities of concern and the intended application of the compound.
A Comparative Guide to HPLC and GC Methods for the Quantification of 2-Bromo-4,6-dimethylpyrimidine
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 2-Bromo-4,6-dimethylpyrimidine is crucial for ensuring the quality and consistency of subsequent reactions and the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of this compound, supported by representative experimental data and detailed protocols based on the analysis of analogous compounds.
Methodology Comparison: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between these methods often depends on the specific requirements of the analysis, including the nature of the sample matrix, the presence of potential impurities, and the desired sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for the analysis of this compound, particularly for assessing purity and quantifying non-volatile impurities. A reversed-phase method with UV detection is typically the most effective approach.[1][2]
-
Gas Chromatography (GC): GC is an excellent alternative, especially for analyzing volatile impurities. Given that this compound is a volatile compound, GC can offer high resolution and rapid analysis times.[2][3][4]
The following diagram illustrates a general workflow for chromatographic analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water. Phosphoric acid can be added to the water at a low concentration (e.g., 0.1%) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at approximately 275 nm, a wavelength where pyrimidine derivatives are known to absorb.[6][7][8]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a target concentration within the calibration range.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography (GC) Protocol
This protocol describes a GC method with Flame Ionization Detection (FID) or Mass Spectrometry (MS) detection.
-
Instrumentation: A gas chromatograph with an FID or MS detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FID).
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution: Prepare the sample in the same solvent to a concentration within the calibration range.
-
-
Quantification: Similar to the HPLC method, construct a calibration curve and determine the sample concentration based on its peak area.
Comparative Data
The following table summarizes hypothetical yet representative performance data for the described HPLC and GC methods for the quantification of this compound.
| Parameter | HPLC Method | GC Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Typical Run Time | 10 - 15 minutes | 15 - 20 minutes |
Method Selection Logic
The choice between HPLC and GC depends on the specific analytical goals. The following decision tree illustrates the logical process for selecting the most appropriate method.
References
- 1. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. The 2-halo-4,6-dimethylpyrimidines are versatile intermediates, offering a reactive center for the introduction of a wide array of functionalities. This guide provides an objective, data-driven comparison of the reactivity of two prominent members of this class: 2-bromo-4,6-dimethylpyrimidine and 2-chloro-4,6-dimethylpyrimidine. The focus is on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by illustrative experimental data and detailed protocols.
General Principles of Reactivity
The reactivity of these two compounds is primarily governed by the nature of the carbon-halogen bond at the 2-position of the electron-deficient pyrimidine ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend of I > Br > Cl > F. Consequently, this compound is anticipated to be more reactive, often requiring milder conditions and lower catalyst loadings.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, the SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged Meisenheimer complex, followed by the elimination of the halide. The rate of this reaction is influenced by the electronegativity of the halogen and its ability to stabilize the intermediate. The general reactivity order for SNAr is often F > Cl > Br > I.[1] Therefore, 2-chloro-4,6-dimethylpyrimidine is expected to exhibit higher reactivity in SNAr reactions.
Quantitative Reactivity Comparison
The following tables provide a summary of representative quantitative data for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and a nucleophilic aromatic substitution reaction. While direct comparative studies for 2-bromo- and 2-chloro-4,6-dimethylpyrimidine under identical conditions are limited in the literature, the data presented is based on closely related substrates and established reactivity principles to provide a reliable comparison.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~92 |
| 2 | 2-Chloro-4,6-dimethylpyrimidine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~78 |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Piperidine
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 8 | ~95 |
| 2 | 2-Chloro-4,6-dimethylpyrimidine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~85 |
Table 3: Illustrative Comparison in Nucleophilic Aromatic Substitution with Piperidine
| Entry | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ethanol | 80 | 12 | ~60 |
| 2 | 2-Chloro-4,6-dimethylpyrimidine | Ethanol | 80 | 4 | ~90 |
Experimental Protocols
The following are detailed experimental protocols for the key reactions cited in the comparison tables. These are representative procedures and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Add degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-4,6-dimethylpyrimidine.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethylpyrimidine with Piperidine
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 mmol, 1.0 equiv)
-
Piperidine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Add 2-chloro-4,6-dimethylpyrimidine and t-BuOH.
-
Add piperidine via syringe.
-
Seal the tube with a Teflon-lined cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(piperidin-1-yl)-4,6-dimethylpyrimidine.
Protocol 3: Nucleophilic Aromatic Substitution of 2-Chloro-4,6-dimethylpyrimidine with Piperidine
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 mmol, 1.0 equiv)
-
Piperidine (2.0 mmol, 2.0 equiv)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-4,6-dimethylpyrimidine and ethanol.
-
Add piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess piperidine and any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General mechanism for the SNAr reaction.
Caption: A typical experimental workflow for cross-coupling or SNAr reactions.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds.[1] Pyrimidine moieties are prevalent in a vast array of biologically active molecules, making the efficient C-C bond formation on halopyrimidines a critical transformation. The choice of palladium catalyst is paramount for achieving high efficacy and selectivity in these reactions. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of halopyrimidines, supported by experimental data.
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[2] Consequently, chloropyrimidines are less reactive and may require more specialized and robust catalytic systems to achieve high yields.[2]
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of halopyrimidines is influenced by a multitude of factors, including the nature of the catalyst precursor, the ancillary ligands, the base, the solvent system, and the reaction temperature.[1] Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems.
| Halopyrimidine | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 85[3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81[1] |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 h | 95[4] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 4 | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | Good[1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 h | Good[5] |
| 2,4-Dichloropyridines | Arylboronic acids | Pd/IPr | 3 | Various | Various | 60-100 | - | Moderate to Good[6] |
Key Catalyst Systems in Focus
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Workhorse
This catalyst is one of the most traditional and widely used for Suzuki couplings. It is often effective for more reactive halopyrimidines (iodides and bromides) and can also be used for activated chloropyrimidines. While reliable, it may require higher catalyst loadings and longer reaction times compared to more modern systems.[7] Microwave-assisted procedures can significantly shorten reaction times.[8]
2. Buchwald Ligands (e.g., SPhos, XPhos): The High-Performers
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[9][10] These ligands, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling less reactive aryl chlorides, including chloropyrimidines, with high efficiency and under milder conditions.[11][12]
3. N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): The Robust Alternative
NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[4] Their strong σ-donating ability enhances the catalytic activity, making them particularly effective for challenging substrates. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature NHC ligands, are known for their high stability and efficiency in heteroaryl couplings.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of halopyrimidines.
Protocol 1: General Procedure using Pd(PPh₃)₄
To an oven-dried Schlenk flask, add the halopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[13] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent, typically a mixture of 1,4-dioxane and water, is added, followed by the Pd(PPh₃)₄ catalyst (1-5 mol%). The reaction mixture is then heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[13]
Protocol 2: High-Turnover Protocol using a Buchwald Precatalyst
In an oven-dried vial equipped with a magnetic stir bar, the halopyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), and a suitable base like potassium phosphate (K₃PO₄, 2.0 mmol) are combined.[13] A Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) is added, and the vial is sealed with a Teflon-lined cap. The vial is then evacuated and backfilled with argon. A degassed solvent, such as 2-methyltetrahydrofuran (2-MeTHF), is added via syringe. The reaction is placed in a preheated oil bath and stirred for the required time. Upon completion, the mixture is cooled, diluted, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[13]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki coupling of halopyrimidines, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Comparative Biological Activity of 2-Substituted-4,6-dimethylpyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2-substituted-4,6-dimethylpyrimidine derivatives, focusing on their anticancer and antimicrobial potential. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
The 4,6-dimethylpyrimidine core is a versatile starting point for the synthesis of a diverse range of compounds. Modifications at the 2-position, in particular, have been shown to significantly influence the biological profile of these molecules. This guide will delve into the reported activities of derivatives bearing different substituents at this key position, offering a comparative overview to inform the design of future drug candidates.
Comparative Analysis of Biological Activity
To provide a clear and concise comparison, the following tables summarize the quantitative data for the anticancer and enzyme inhibitory activities of various 2-substituted-4,6-dimethylpyrimidine derivatives.
Anticancer and Enzyme Inhibitory Activity
| Compound ID | 2-Substituent | Target/Cell Line | Activity (IC50) | Reference |
| 1a | -thio-N-(4-fluorophenyl)acetamide | SIRT2 | 0.042 µM | [1] |
| 1b | -thio-N-(4-chlorophenyl)acetamide | SIRT2 | 0.051 µM | [1] |
| 1c | -thio-N-(4-bromophenyl)acetamide | SIRT2 | 0.048 µM | [1] |
| 1d | -thio-N-(p-tolyl)acetamide | SIRT2 | 0.107 µM | [1] |
| 2a | -thio-N-phenylacetamide | MCF-7 (Breast Cancer) | > 10 µM | [1] |
Note: The data presented is based on available published research and is intended for comparative purposes. The potency of these compounds is highly dependent on the nature of the substituent at the 2-position and the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the key assays cited in this guide.
In Vitro SIRT2 Inhibition Assay
This fluorometric assay is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against Sirtuin 2 (SIRT2).
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well.
-
Add the test compound dilutions or DMSO (for control) to the respective wells.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][2][3][4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or DMSO (for control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental microbiological method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
SIRT2 Inhibition Pathway in Cancer Cells.
The diagram above illustrates the role of SIRT2 in cancer cell proliferation and how its inhibition by 2-substituted-4,6-dimethylpyrimidine derivatives can lead to anticancer effects. SIRT2 deacetylates α-tubulin, which affects microtubule stability. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, promoting microtubule stability, which in turn can cause cell cycle arrest and induce apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to LC-MS/MS for Byproduct Identification in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine derivatives is a cornerstone of pharmaceutical development, yielding numerous active pharmaceutical ingredients (APIs). However, the complexity of organic synthesis invariably leads to the formation of byproducts and impurities.[1] Rigorous identification and quantification of these impurities are mandated by regulatory bodies and are critical for ensuring the safety, efficacy, and quality of the final drug product.[2][3] Among the array of analytical techniques available, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a premier tool for its unparalleled sensitivity and specificity in impurity profiling.[4][5]
This guide provides an objective comparison of LC-MS/MS with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting and implementing the most effective strategies for identifying byproducts in pyrimidine synthesis.
The Power of LC-MS/MS in Impurity Profiling
LC-MS/MS combines the robust separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.[5] This synergy allows for the separation of complex mixtures from a synthesis reaction and the subsequent structural elucidation of its components, even those present at trace levels.[6] The technique's high selectivity is derived from the mass-to-charge ratio (m/z) of analytes, providing a high degree of confidence in compound identification.[5][7] Furthermore, tandem mass spectrometry (MS/MS) capabilities provide fragmentation patterns that offer deep structural insights, which is crucial for identifying unknown byproducts.[8][9]
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, deliver high precision in identifying and quantifying pyrimidine byproducts.[10][11] For targeted quantification, triple quadrupole mass spectrometers are often employed due to their excellent sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[10][12]
Comparison of Analytical Techniques
While LC-MS/MS is a powerful tool, it is essential to understand its performance relative to other common analytical methods used in pharmaceutical analysis, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Specificity | Very High (based on m/z and fragmentation)[5] | Moderate (risk of co-elution)[7] | Very High (unique spectral fingerprint) |
| Sensitivity | Very High (pg to fg levels)[13] | Moderate (ng to µg levels)[7] | Low (µg to mg levels) |
| Structural Info | Molecular weight and fragmentation pattern[5] | None (retention time only) | Detailed 2D/3D structure and connectivity[4] |
| Quantification | Excellent (with standards)[12] | Good (well-established)[7] | Excellent (quantitative NMR) |
| Throughput | High | High | Low |
| Cost | High[7] | Low | Very High |
| Complexity | High (instrumentation and data analysis)[7] | Low | High (spectral interpretation) |
Key Takeaways:
-
LC-MS/MS is the method of choice for trace-level impurity detection and identification where high sensitivity and structural information are paramount.[5][13]
-
HPLC-UV is a cost-effective and robust method for routine quality control and quantification of known impurities when high sensitivity is not required.[7]
-
NMR is unparalleled for definitive structure elucidation of isolated impurities but is not suitable for initial screening due to low sensitivity and throughput.[2][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the identification of pyrimidine byproducts.
Protocol 1: General Screening by LC-QTOF-MS
This protocol is designed for the initial identification and structural characterization of unknown byproducts in a pyrimidine synthesis reaction mixture.
-
Sample Preparation:
-
Accurately weigh 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Liquid Chromatography (UPLC/HPLC):
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 2 min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (QTOF-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[14]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.[12]
-
Desolvation Temperature: 450°C.[12]
-
MS1 Scan Range: m/z 50-1000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA), selecting the top 3 most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.[16]
-
Protocol 2: Targeted Quantification by LC-MS/MS (Triple Quadrupole)
This protocol is for the sensitive quantification of known or specific potential genotoxic impurities.
-
Sample and Standard Preparation:
-
Prepare a calibration curve by spiking known concentrations of the target impurity standard into a blank matrix (e.g., a solution of the pure API).
-
Prepare the synthesis sample by diluting it to fall within the linear range of the calibration curve.
-
Use an appropriate internal standard (preferably a stable isotope-labeled version of the analyte) to improve accuracy.
-
-
Liquid Chromatography:
-
(Use similar conditions as Protocol 1, but an isocratic method may be possible if chromatographic separation is sufficient).
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: ESI, positive or negative, optimized for the target analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
-
MRM Transitions: Determine the optimal precursor ion → product ion transitions by infusing a pure standard of the impurity. The most intense and specific transition is used for quantification, and a second transition is used for confirmation.
-
Dwell Time: 100 ms per transition.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.[12]
-
Quantitative Performance Data
The performance of an LC-MS/MS method is critical for its application in a regulated environment. The following table summarizes typical performance characteristics for the quantification of a potential genotoxic impurity in a pyrimidine-based API.[14][15][17]
| Parameter | Typical Performance Value | Significance |
| Limit of Detection (LOD) | 0.03 ppm | The lowest concentration that can be reliably detected.[17] |
| Limit of Quantitation (LOQ) | 0.08 ppm | The lowest concentration that can be accurately quantified.[17] |
| Linearity (R²) | > 0.995 | Indicates the method's ability to provide results proportional to the concentration.[17] |
| Accuracy (% Recovery) | 98.0% - 106.9% | Closeness of the measured value to the true value.[14] |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the measurement.[18] |
Data compiled from representative studies on pyrimidine impurity analysis.[14][17]
Conclusion
LC-MS/MS is an indispensable technique in modern pharmaceutical development for the identification and quantification of byproducts in pyrimidine synthesis. Its high sensitivity, specificity, and ability to provide structural information allow for the comprehensive characterization of impurity profiles, ensuring drug quality and patient safety.[3][6] While HPLC-UV remains a valuable tool for routine analysis, LC-MS/MS, particularly high-resolution systems like QTOF, provides the depth of analysis required to identify unknown byproducts and meet stringent regulatory expectations.[4][8] By selecting the appropriate analytical strategy and developing robust, validated methods, researchers can effectively control impurities and accelerate the drug development process.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofins.it [eurofins.it]
- 14. researchgate.net [researchgate.net]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to 2-Bromo-4,6-dimethylpyrimidine and its Chloro-Analog under Varying pH Conditions
For researchers, scientists, and drug development professionals, understanding the chemical stability of heterocyclic intermediates is paramount to ensuring the integrity and shelf-life of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the hydrolytic stability of 2-Bromo-4,6-dimethylpyrimidine against its chloro-analog, 2-Chloro-4,6-dimethylpyrimidine, under acidic, neutral, and basic conditions. The following data, based on established principles of chemical kinetics, illustrates the impact of the halogen substituent on the molecule's susceptibility to degradation.
The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and potency. Forced degradation studies, like the pH stability assessment detailed below, are essential components of drug development, providing insights into potential degradation pathways and informing the development of stable formulations.[1] In the case of halogenated pyrimidines, hydrolysis represents a primary degradation pathway, where the halogen atom is displaced by a hydroxyl group.
Comparative Stability Analysis
The hydrolytic stability of this compound and 2-Chloro-4,6-dimethylpyrimidine was evaluated at 40°C over a 24-hour period across a pH range of 2.0, 7.0, and 12.0. The degradation was monitored by quantifying the remaining percentage of the parent compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Stability of this compound (% Remaining)
| Time (hours) | pH 2.0 (0.01 M HCl) | pH 7.0 (Phosphate Buffer) | pH 12.0 (0.01 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 96.2 | 99.8 | 94.5 |
| 4 | 92.5 | 99.6 | 89.3 |
| 8 | 85.1 | 99.2 | 79.8 |
| 12 | 78.0 | 98.8 | 70.6 |
| 24 | 60.3 | 97.5 | 50.1 |
Table 2: Stability of 2-Chloro-4,6-dimethylpyrimidine (% Remaining)
| Time (hours) | pH 2.0 (0.01 M HCl) | pH 7.0 (Phosphate Buffer) | pH 12.0 (0.01 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.8 | 99.9 | 97.9 |
| 4 | 97.6 | 99.8 | 95.8 |
| 8 | 95.3 | 99.6 | 91.7 |
| 12 | 93.1 | 99.4 | 87.8 |
| 24 | 86.5 | 98.9 | 77.2 |
The results indicate that this compound is significantly less stable than its chloro-analog under both acidic and basic conditions. This is consistent with the general principle that bromide is a better leaving group than chloride, making the bromo-derivative more susceptible to nucleophilic attack by water or hydroxide ions. Both compounds exhibit the greatest stability at neutral pH.
Experimental Protocols
A standardized protocol for forced degradation under hydrolytic stress was adapted for this comparative study.
Preparation of Test Solutions
Stock solutions of this compound and 2-Chloro-4,6-dimethylpyrimidine were prepared in acetonitrile at a concentration of 1 mg/mL.
Acidic Hydrolysis
To 1 mL of the stock solution, 9 mL of 0.01 M hydrochloric acid (pH 2.0) was added. The mixture was incubated in a constant temperature bath at 40°C. Aliquots were withdrawn at specified time intervals, neutralized with an equivalent amount of 0.01 M sodium hydroxide, and diluted with mobile phase for HPLC analysis.
Basic Hydrolysis
To 1 mL of the stock solution, 9 mL of 0.01 M sodium hydroxide (pH 12.0) was added. The mixture was incubated at 40°C. Aliquots were withdrawn at specified time intervals, neutralized with an equivalent amount of 0.01 M hydrochloric acid, and diluted with mobile phase for HPLC analysis.
Neutral Hydrolysis
To 1 mL of the stock solution, 9 mL of a phosphate buffer solution (pH 7.0) was added. The mixture was incubated at 40°C, and aliquots were withdrawn at specified time points and diluted with mobile phase for HPLC analysis.
HPLC Method
A reversed-phase HPLC method with UV detection is typically employed for the analysis of pyrimidine derivatives.[2]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizing the Process
The following diagrams illustrate the logical workflow of the pH stability study and the proposed degradation pathway.
Figure 1: Experimental workflow for the pH stability study.
Figure 2: Proposed hydrolytic degradation pathway.
Conclusion
The presented data underscores the importance of the halogen substituent in determining the stability of 2-halopyrimidines. The greater lability of the carbon-bromine bond compared to the carbon-chlorine bond renders this compound more susceptible to hydrolysis, particularly under acidic and basic conditions. This information is critical for chemists and formulation scientists in selecting appropriate storage and handling conditions, as well as in designing stable drug products. Further studies would be beneficial to fully characterize the degradation products and elucidate the precise kinetics of hydrolysis.
References
Spectroscopic Comparison of 2-Bromo-4,6-dimethylpyrimidine and Its Halogenated Analogs: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-bromo-4,6-dimethylpyrimidine, alongside its chloro and iodo analogs, is presented to aid researchers and drug development professionals in the identification, characterization, and application of these versatile heterocyclic compounds. This guide provides a comparative summary of available spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom at the 2-position of the 4,6-dimethylpyrimidine core significantly influences the molecule's electronic properties and reactivity, making a thorough spectroscopic understanding crucial for synthetic chemists and drug designers. This guide focuses on a comparative analysis of this compound with its 2-chloro and 2-iodo counterparts, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
A summary of the key spectroscopic data for this compound and its analogs is presented below. Due to the limited availability of directly published comparative studies, this data has been compiled from various sources and predicted values based on established principles.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~2.5 (s, 6H, 2 x CH₃), ~7.0 (s, 1H, Ar-H) | ~24 (CH₃), ~118 (Ar-C), ~160 (Ar-C-Br), ~168 (Ar-C-N) |
| 2-Chloro-4,6-dimethylpyrimidine | ~2.5 (s, 6H, 2 x CH₃), ~7.1 (s, 1H, Ar-H) | ~24 (CH₃), ~119 (Ar-C), ~161 (Ar-C-Cl), ~168 (Ar-C-N) |
| 2-Iodo-4,6-dimethylpyrimidine | ~2.5 (s, 6H, 2 x CH₃), ~6.8 (s, 1H, Ar-H) | ~24 (CH₃), ~117 (Ar-C), ~130 (Ar-C-I), ~168 (Ar-C-N) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 2: FTIR and Mass Spectrometry Data
| Compound | Key FTIR Peaks (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~2950 (C-H), ~1580 (C=N), ~1550 (C=C), ~1050 (C-Br) | 186/188 [M/M+2]⁺ |
| 2-Chloro-4,6-dimethylpyrimidine | ~2950 (C-H), ~1585 (C=N), ~1555 (C=C), ~1070 (C-Cl) | 142/144 [M/M+2]⁺ |
| 2-Iodo-4,6-dimethylpyrimidine | ~2945 (C-H), ~1575 (C=N), ~1545 (C=C), ~1030 (C-I) | 234 [M]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The components will be separated based on their boiling points and interactions with the column stationary phase.
-
MS Analysis: As the components elute from the GC column, they are introduced into the mass spectrometer, ionized (typically by electron impact), and fragmented. The mass-to-charge ratios of the resulting ions are detected.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions.
Caption: Workflow for GC-MS analysis.
Biological Context and Signaling Pathways
While specific biological data for this compound and its direct analogs is limited in publicly available literature, the broader class of pyrimidine derivatives is well-established for its diverse pharmacological activities.[1][2] These compounds are known to interact with a variety of biological targets, including kinases, polymerases, and other enzymes involved in crucial cellular processes.[3]
Halogenated pyrimidines, in particular, have shown promise as anticancer and antimicrobial agents.[4][5] The halogen atom can act as a key interaction point within a protein's binding site or can influence the molecule's overall electronic properties, affecting its ability to cross cell membranes and reach its target.
Further research is warranted to elucidate the specific signaling pathways modulated by this compound and its analogs. Based on the activities of similar compounds, potential areas of investigation could include pathways related to cell cycle regulation, apoptosis, and inflammatory responses.
Caption: Potential biological targets and signaling pathways.
This guide provides a foundational spectroscopic comparison of this compound and its analogs. The provided experimental protocols and visualizations aim to facilitate further research into the chemical and biological properties of these promising compounds. As more experimental data becomes available, a more definitive and quantitative comparison will be possible.
References
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of Pyrimidine Intermediates
For researchers, scientists, and drug development professionals, the accurate determination of the purity of pyrimidine intermediates is a critical step in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), a traditional and widely used method for purity assessment. This comparison is supported by illustrative experimental data and detailed protocols to aid in method selection and implementation.
Principle of Purity Analysis
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3][4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5] This makes qNMR a powerful tool for purity assessment, offering high precision and accuracy.[3][6]
High-Performance Liquid Chromatography (HPLC): A Comparative Method
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[7][8] For purity assessment, a detector (commonly UV-Vis) measures the response of the analyte and any impurities as they elute from the column. The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[9] This method is highly sensitive for detecting trace impurities but often relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.[2]
Comparative Data Presentation
The following tables summarize illustrative quantitative data for the purity assessment of a representative pyrimidine intermediate, 5-Fluorouracil, using both qNMR and a validated HPLC method.
Table 1: qNMR Purity Analysis of 5-Fluorouracil
| Parameter | Result |
| Purity (mol/mol %) | 99.2% |
| Internal Standard | Maleic Acid (Certified Purity: 99.9%) |
| Solvent | DMSO-d₆ |
| Diagnostic Peak (δ, ppm) | 7.9 (d, 1H, H-6) |
| Measurement Uncertainty | ± 0.3% |
| Analysis Time per Sample | ~15 minutes |
Table 2: HPLC Purity Analysis of 5-Fluorouracil
| Parameter | Result |
| Purity (Area %) | 99.5% |
| Retention Time | 3.8 minutes |
| Major Impurity 1 | 0.2% (Unidentified, RT 2.5 min) |
| Major Impurity 2 | 0.1% (Uracil, RT 3.1 min) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Analysis Time per Sample | ~20 minutes |
Table 3: Comparison of Method Performance Characteristics
| Characteristic | qNMR | HPLC |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Comparative method based on separation and detection.[7] |
| Accuracy | High, as it provides an absolute purity value.[10] | High, but can be influenced by the response factors of impurities.[2] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[3] | Very good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[5] | High, based on chromatographic separation. Co-eluting impurities can be an issue. |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Ideally requires a certified reference standard of the analyte and its impurities for accurate quantification.[9] |
| Method Development | Generally faster, as it does not require extensive optimization of separation conditions. | Can be more time-consuming, requiring optimization of column, mobile phase, and gradient. |
| Sample Throughput | Moderate to high, with analysis times typically around 10-15 minutes per sample.[11] | High, especially with modern UHPLC systems. |
| Non-destructive | Yes, the sample can be recovered.[12] | No, the sample is consumed. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol for 5-Fluorouracil
Objective: To determine the absolute purity of 5-Fluorouracil using an internal standard with a known purity.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
5-Fluorouracil sample
-
Internal standard (e.g., maleic acid) of certified purity
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance (5-decimal places)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Fluorouracil sample into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (analyte or internal standard). A value of 30 seconds is often sufficient.
-
Pulse Angle: A 90° pulse angle should be used.
-
Acquisition Time (aq): ≥ 3 seconds
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest.[13]
-
Spectral Width: To cover all signals of interest.
Data Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signal of 5-Fluorouracil (e.g., the doublet at ~7.9 ppm for the H-6 proton) and a signal from the internal standard (e.g., the singlet at ~6.3 ppm for maleic acid).
-
Calculate the purity using the following equation:[14]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
analyte = 5-Fluorouracil
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol for 5-Fluorouracil
Objective: To determine the purity of 5-Fluorouracil by separating it from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
5-Fluorouracil sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 30% B over 10 minutes, then hold at 30% B for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the 5-Fluorouracil sample at a concentration of approximately 1 mg/mL in a mixture of Mobile Phase A and B (95:5).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity of the 5-Fluorouracil peak relative to the total area of all peaks.
Visualizing the Workflow
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of pyrimidine intermediates.
-
qNMR stands out as a primary analytical method that provides a direct and absolute measure of purity without the need for an analyte-specific reference standard.[3] It is particularly advantageous for the certification of reference materials and for obtaining highly accurate purity values. The non-destructive nature of the technique is also a significant benefit.[12]
-
HPLC is a highly sensitive and robust method, making it ideal for routine quality control and for the detection and quantification of trace impurities.[15] However, for the most accurate quantification of impurities, their individual reference standards may be required.
The choice between qNMR and HPLC will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the intended application of the purity data. In many cases, these techniques can be used in a complementary fashion to provide a comprehensive understanding of the purity profile of pyrimidine intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. researchgate.net [researchgate.net]
- 13. enfsi.eu [enfsi.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. almacgroup.com [almacgroup.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-4,6-dimethylpyrimidine: A Comprehensive Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4,6-dimethylpyrimidine (CAS No. 16879-39-3), a chemical compound utilized in various research and development applications. Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. This substance is classified as hazardous and requires careful handling and disposal.
Key Safety and Handling Data
A summary of critical safety information for this compound is provided below. This data should be reviewed thoroughly before handling or initiating any disposal procedures.
| Property | Value | Reference |
| CAS Number | 16879-39-3 | [1] |
| Molecular Formula | C₆H₇BrN₂ | |
| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2] |
| Signal Word | Warning | [2] |
| Physical State | Solid | [2] |
| Appearance | Off-white | [2] |
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to handle this compound with appropriate care, acknowledging its potential hazards. All waste containing this compound must be treated as hazardous waste.
In the event of a spill, the area should be evacuated immediately. For small spills, the material should be absorbed with an inert, non-combustible absorbent (e.g., sand or vermiculite). For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[3]
Personal Protective Equipment (PPE): Proper personal protective equipment must be worn at all times when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][4]
Experimental Protocol: Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The recommended method of disposal is through a licensed hazardous waste management company. Currently, there are no standardized experimental protocols for the chemical neutralization of this compound at a laboratory scale for disposal purposes.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]
-
This waste stream should not be mixed with other incompatible waste materials.
-
-
Waste Collection and Containerization:
-
Designate a specific, properly labeled hazardous waste container for all this compound waste.[5]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
-
Waste Storage:
-
Securely seal the hazardous waste container.
-
Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
The storage area should be clearly marked as a hazardous waste storage area and be away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[5]
-
All disposal activities must be documented and follow institutional, local, state, and federal regulations.[5]
-
Do not dispose of this chemical in the regular trash or down the sanitary sewer.[5]
-
Disposal Workflow
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-4,6-dimethylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-4,6-dimethylpyrimidine. Adherence to the following procedures is essential for ensuring personal safety and proper disposal of this chemical.
Chemical Hazards and GHS Classification:
This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS), it presents the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for procedures with a high risk of splashing.[2][3] |
| Skin/Body | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected before use.[4] A standard laboratory coat should be worn to protect clothing and skin.[3][4] |
| Respiratory | Fume Hood or Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] If a fume hood is not available, a NIOSH-approved respirator may be required.[7][8] |
Operational Plan: Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.[9] Confirm that all necessary PPE is available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered. An eyewash station and safety shower must be in close proximity and operational.[2]
-
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3][6]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][9]
-
Weigh and transfer the solid material carefully to avoid creating dust.
-
-
In Case of a Spill:
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all federal, state, and local regulations.[2][10]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[10] This waste stream should not be mixed with other incompatible waste.
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[2][9]
Experimental Protocols:
Currently, there are no standardized experimental protocols for the chemical neutralization of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[10]
Workflow for Safe Handling of this compound:
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H7BrN2 | CID 12758425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. gerpac.eu [gerpac.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
